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  • Product: Phenoxathiin, 10-oxide
  • CAS: 948-44-7

Core Science & Biosynthesis

Foundational

Foreword: Unfolding the Architecture of a Key Heterocycle

An In-depth Technical Guide to the Molecular Structure of Phenoxathiin, 10-oxide Phenoxathiin, 10-oxide (also known as Phenoxathiin S-oxide) stands as a heterocyclic molecule of significant interest to researchers in med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Structure of Phenoxathiin, 10-oxide

Phenoxathiin, 10-oxide (also known as Phenoxathiin S-oxide) stands as a heterocyclic molecule of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the phenoxathiin tricyclic system, its unique three-dimensional structure, governed by the introduction of a chiral sulfoxide group, imparts distinct chemical and physical properties. This guide moves beyond a simple recitation of data, aiming to provide a deeper understanding of the molecule's architecture, the analytical methodologies used to elucidate its structure, and the causal relationship between its form and function. As an essential drug intermediate, a thorough grasp of its molecular characteristics is paramount for professionals in drug development and scientific research.

Part 1: Core Molecular Framework and Physicochemical Profile

The identity and fundamental properties of a molecule are the bedrock of its scientific exploration. Phenoxathiin, 10-oxide is defined by its specific elemental composition and the covalent arrangement of its atoms, which in turn dictate its behavior in various physical and chemical environments.

Chemical Identity

A precise definition of Phenoxathiin, 10-oxide is established through its universally recognized identifiers and structural representations.

IdentifierValueSource(s)
CAS Number 948-44-7[1][2][3][4]
Molecular Formula C₁₂H₈O₂S[1][2][3][5]
Molecular Weight 216.26 g/mol [1][2][5]
IUPAC Name Phenoxathiin-10-oxide[1]
Canonical SMILES C1=CC=C2C(=C1)OC3=CC=CC=C3S2=O[5]
Synonyms Phenoxathiin S-oxide, Phenoxathiin sulfoxide[1][2]
Physicochemical Properties

The bulk properties of a compound are a direct manifestation of its underlying molecular structure. The introduction of the polar sulfoxide group significantly influences the melting point and solubility profile compared to its parent, phenoxathiin.

PropertyObservationSignificance & Rationale
Appearance White to off-white crystalline powder.[1][6]The crystalline nature is indicative of a well-ordered solid-state structure, suitable for X-ray diffraction analysis.
Melting Point 151-156 °C[1]This relatively high melting point reflects strong intermolecular forces (dipole-dipole interactions) imparted by the polar S=O bond.
Solubility Practically insoluble in water; very slightly soluble in chloroform; soluble in methanol; very soluble in N,N-Dimethylformamide (DMF).[1]The molecule's overall non-polar tricyclic framework dominates, limiting aqueous solubility. However, the polar sulfoxide group allows for solubility in polar aprotic (DMF) and protic (methanol) organic solvents.

Part 2: Elucidation of the Three-Dimensional Structure

The biological and chemical activity of Phenoxathiin, 10-oxide is intrinsically linked to its three-dimensional conformation. Unlike flat aromatic systems, the phenoxathiin core is folded, and the sulfoxide group introduces both chirality and specific spatial arrangements.

Conformational Analysis: The Folded "Butterfly"

The phenoxathiin ring system is not planar. It adopts a folded conformation along the axis connecting the sulfur and oxygen atoms, often described as a "butterfly" structure. The degree of this fold is defined by the dihedral angle between the two flanking benzene rings. The oxidation of the sulfur atom to a sulfoxide introduces a tetrahedral geometry at the sulfur, further influencing this conformation.

The oxygen of the sulfoxide group can exist in two distinct stereochemical positions relative to the fold of the ring:

  • Pseudo-axial (ax): The S=O bond is oriented roughly perpendicular to the general plane of the benzene rings.

  • Pseudo-equatorial (eq): The S=O bond is oriented more towards the "equator" of the folded ring system.

This stereochemistry is critical, as it dictates the molecule's overall shape and how it interacts with other molecules, such as enzyme active sites. The stereochemistry of phenoxathiin S-oxide and related compounds has been a subject of detailed investigation.[7]

Definitive Structure: X-ray Crystallography

The causality behind this protocol is to grow a perfect, single crystal, which will diffract X-rays in a predictable pattern, allowing for the calculation of electron density and thus the atomic positions.

  • Crystal Growth (Justification): A high-purity sample of Phenoxathiin, 10-oxide is dissolved in a suitable solvent (e.g., methanol, chloroform) to near saturation. The choice of solvent is critical; it must be one from which the compound precipitates slowly upon cooling or solvent evaporation, allowing a single, well-ordered crystal lattice to form rather than a polycrystalline powder.

  • Mounting and Data Collection (Justification): A suitable single crystal (typically <0.5 mm) is mounted on a goniometer head. It is cooled under a stream of liquid nitrogen (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement (Justification): The collected diffraction spots are used to determine the unit cell dimensions and space group of the crystal. Initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns, ultimately yielding the final, precise molecular structure.

scxrd_workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Purification High-Purity Sample CrystalGrowth Slow Crystallization (e.g., solvent evaporation) Purification->CrystalGrowth Dissolve Mounting Mount Single Crystal CrystalGrowth->Mounting Select Crystal DataCollection X-ray Irradiation & Diffraction Data Collection Mounting->DataCollection Solution Structure Solution (Direct Methods) DataCollection->Solution Process Data Refinement Model Refinement Solution->Refinement Validation Final Structure (Bond Lengths, Angles) Refinement->Validation

Caption: Workflow for determining molecular structure via SCXRD.

Structural Confirmation: Spectroscopic Methodologies

Spectroscopy provides complementary data that confirms the structure in solution and verifies the identity and purity of the bulk material.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The asymmetry introduced by the S=O group results in a more complex spectrum than that of the symmetric parent phenoxathiin. The eight aromatic protons will be chemically non-equivalent, leading to a series of multiplets in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the sulfoxide functional group. Phenoxathiin, 10-oxide will exhibit a characteristic strong absorption band in the region of 1030-1070 cm⁻¹, which is indicative of the S=O stretching vibration.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the unambiguous confirmation of its molecular formula, C₁₂H₈O₂S.[10]

Part 3: Synthesis and Core Reactivity

Understanding the synthesis of Phenoxathiin, 10-oxide is crucial for its practical application and for appreciating its chemical stability and potential for further functionalization.

Synthesis: Controlled Oxidation

The primary and most direct route to Phenoxathiin, 10-oxide is the selective oxidation of its parent, phenoxathiin. The key challenge in this synthesis is to add a single oxygen atom to the sulfur bridge without allowing the reaction to proceed to the corresponding sulfone (Phenoxathiin, 10,10-dioxide).

The choice of oxidizing agent and reaction conditions is therefore critical. Milder oxidizing agents are preferred. While reagents like hydrogen peroxide in acetic acid are often used to form the sulfone,[11] more controlled conditions are needed for the sulfoxide. This controlled oxidation highlights a fundamental principle of synthetic chemistry: modulating reactant stoichiometry and conditions to achieve a specific oxidation state. The presence of the sulfoxide group renders the molecule susceptible to further transformations, including nucleophilic attack.[12]

synthesis_pathway Phenoxathiin Phenoxathiin (C₁₂H₈OS) Sulfoxide Phenoxathiin, 10-oxide (C₁₂H₈O₂S) Phenoxathiin->Sulfoxide Controlled Oxidation [O] Sulfone Phenoxathiin, 10,10-dioxide (C₁₂H₈O₃S) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Synthetic pathway to Phenoxathiin, 10-oxide and potential over-oxidation product.

Part 4: Relevance in Drug Discovery and Development

The structural features of Phenoxathiin, 10-oxide make it a valuable scaffold in medicinal chemistry. Its classification as a bulk drug intermediate suggests it serves as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[1]

The S-oxide functionality is not merely a passive structural element. In drug design, N-oxides and S-oxides are often explored for several strategic reasons:

  • Modulating Solubility: The polar S=O group can enhance a molecule's solubility and alter its membrane permeability, which are critical pharmacokinetic properties.[13]

  • Bioisosteric Replacement: The sulfoxide group can be used as a bioisostere for other functional groups to optimize binding interactions with a biological target.

  • Prodrug Strategies: Similar to N-oxides used in hypoxia-activated cancer therapies,[14] the sulfoxide moiety can be reduced in vivo by enzymes like reductases. This redox-activity can be harnessed to design prodrugs that release an active agent under specific physiological conditions, such as the hypoxic environment of solid tumors.

The broader phenoxathiin framework is found in various biologically active compounds,[11] and the ability to precisely control the oxidation state at the sulfur bridge is a key tool for fine-tuning the biological activity of potential drug candidates.

Conclusion

The molecular structure of Phenoxathiin, 10-oxide is a compelling example of how a subtle chemical modification—the oxidation of a single atom—profoundly transforms a molecule's properties. Its non-planar, chiral, and polar nature, stemming from the folded tricyclic core and the sulfoxide group, has been rigorously established through a combination of crystallographic and spectroscopic techniques. This detailed structural knowledge is not merely academic; it provides the rational foundation for its synthesis, explains its chemical reactivity, and enables its strategic use as a building block in the development of new therapeutics. For the research scientist, Phenoxathiin, 10-oxide serves as a testament to the principle that molecular architecture is the ultimate determinant of chemical function.

References

  • LookChem. Phenoxathiin.[Link]

  • Duca, M., Matei, I., & Hillebrand, M. Molecular structures of the investigated phenoxathiin-10,10-dioxide derivatives. ResearchGate. [Link]

  • RSC Publishing. (2022, February 08). Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation.[Link]

  • PubChemLite. Phenoxathiin, 10,10-dioxide (C12H8O3S).[Link]

  • USCKS. Phenoxathiin 10-oxide[948-44-7].[Link]

  • PubChemLite. Phenoxathiin, 10-oxide (C12H8O2S).[Link]

  • RSC Publishing. (2024, April 25). Reactivity of phenoxathiin-based thiacalixarenes towards C-nucleophiles.[Link]

  • RSC Advances. (2024, April 25). Reactivity of phenoxathiin-based thiacalixarenes towards C -nucleophiles.[Link]

  • Appchem. phenoxathiine 10,10-dioxide | 950-47-0.[Link]

  • Shandong Mopai Biotechnology Co., LTD. Phenoxathiin 10-oxide CAS NO.948-44-7.[Link]

  • ResearchGate. Phenoxathiin-dioxide synthesis.[Link]

  • PhotochemCAD. Phenoxathiin.[Link]

  • NIST WebBook. Phenoxathiin.[Link]

  • RSC Publishing. (2023, May 15). Stereoselective oxidation of phenoxathiin-based thiacalix[15]arenes – stereomutation of sulfoxide groups.[Link]

  • DOI. PHENOXATHIIN CHEMISTRY.SYNTHESIS BASED ON 2-w-BROMOACETYLPHENOXA THIIN.[Link]

  • Chen, J. S., Watson, W. H., Austin, D., & Ternay Jr., A. L. (1979). Stereochemistry of phenoxathiin S-oxide. The Journal of Organic Chemistry, 44(12), 1989–1991. [Link]

  • PubChem. Phenoxathiin | C12H8OS | CID 9217. National Institutes of Health. [Link]

  • ResearchGate. (2026, February 17). 10H-Phenothia-zine 5-oxide.[Link]

  • Appretech Scientific Limited. phenoxathiine 10-oxide.[Link]

  • RSC Publishing. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells.[Link]

  • Semantic Scholar. (2024, March 29). Medicinal Chemistry of Drugs with N‑Oxide Functionalities.[Link]

Sources

Exploratory

Phenoxathiin 10-Oxide: Structural Mechanics, Synthetic Methodologies, and Pharmacological Applications

Executive Summary Phenoxathiin 10-oxide is a highly strategic heterocyclic intermediate utilized extensively in advanced organic synthesis, materials science, and drug development. Characterized by a central 1,4-oxathiin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxathiin 10-oxide is a highly strategic heterocyclic intermediate utilized extensively in advanced organic synthesis, materials science, and drug development. Characterized by a central 1,4-oxathiin ring flanked by two benzene rings, the introduction of the sulfoxide moiety transforms the relatively non-polar parent compound into a highly functionalized scaffold. This technical guide elucidates the structural mechanics, causality-driven synthetic protocols, and self-validating analytical frameworks required to effectively leverage phenoxathiin 10-oxide in laboratory and industrial settings.

Chemical Identity and Structural Mechanics

The formal IUPAC name for this compound is phenoxathiin 10-oxide (interchangeably recognized in some databases as phenoxathiine 10-oxide)[1].

Unlike planar aromatic systems, the phenoxathiin core adopts a folded "butterfly" conformation. The oxidation of the sulfur atom to a sulfoxide ( S=O ) introduces a pyramidal geometry at the sulfur center. This structural shift significantly increases the dipole moment and creates a polar handle that alters the molecule's interaction with both biological targets and organometallic reagents.

Quantitative Physicochemical Data

Data summarized from PubChem and commercial chemical specifications[1][2].

ParameterValueCausality / Analytical Relevance
IUPAC Name phenoxathiin 10-oxideStandardized nomenclature for regulatory filings.
Molecular Formula C12​H8​O2​S Core stoichiometry for reaction calculations.
Monoisotopic Mass 216.0245 DaExact mass target for HRMS validation.
Melting Point 152°C – 156°CPrimary thermal indicator of crystalline purity.
Solubility Soluble in DMF, MeOH; Insoluble in H2​O Dictates solvent choice for assays and extraction.

Synthesis and Functionalization Protocols

Causality-Driven Synthesis: Controlled Oxidation

The synthesis of phenoxathiin 10-oxide from phenoxathiin requires precise stoichiometric and thermodynamic control. The fundamental challenge is preventing over-oxidation to phenoxathiin 10,10-dioxide (the sulfone)[3]. Hydrogen peroxide (30%) is the preferred oxidant. The causality behind using ethanol or glacial acetic acid as a solvent is twofold: it maintains the solubility of the hydrophobic starting material while providing a protic environment that facilitates the oxygen transfer mechanism without aggressively driving the reaction to the sulfone state.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of phenoxathiin in a suitable volume of absolute ethanol (or glacial acetic acid) at room temperature.

  • Oxidant Addition: Slowly add 1.1 equivalents of 30% aqueous H2​O2​ dropwise. Causality: Dropwise addition controls the exothermic nature of the reaction, preventing localized hot spots that provide the activation energy required for sulfone formation.

  • Reflux and Monitoring: Heat the mixture to a gentle reflux. Monitor the reaction via Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Quenching: Upon completion, cool the mixture to room temperature. Reduce the solvent in vacuo.

  • Purification: Dissolve the crude white solid in toluene and purify via silica gel chromatography, or recrystallize from methanol to yield pure phenoxathiin 10-oxide crystals[3].

G Step1 Step 1: Dissolution Phenoxathiin in EtOH/AcOH Step2 Step 2: Oxidation Add 30% H2O2 dropwise Step1->Step2 Step3 Step 3: Reflux Heat strictly monitored Step2->Step3 Step4 Step 4: Quenching Cool to RT, remove solvent Step3->Step4 Node_Caution Critical: Excess H2O2 or prolonged heat yields 10,10-dioxide (Sulfone) Step3->Node_Caution Avoid Over-oxidation Step5 Step 5: Purification Silica gel / Recrystallization Step4->Step5

Step-by-step synthetic workflow for Phenoxathiin 10-oxide highlighting critical causality.

Directed Ortho-Metalation (DoM)

In advanced synthetic applications, the sulfoxide group in phenoxathiin 10-oxide serves as a highly effective Directed Metalation Group (DMG)[4]. When treated with strong bases like n-butyllithium (n-BuLi), the oxygen of the sulfoxide coordinates with the Lewis acidic lithium cation.

Causality: This pre-equilibrium coordination brings the basic butyl carbanion into close proximity to the ortho-protons (C-4 or C-6 positions). This Complex Induced Proximity Effect (CIPE) drastically lowers the activation energy for deprotonation, enabling highly regioselective lithiation[5]. The resulting organolithium species can then be trapped with various electrophiles (e.g., CO2​ , alkyl halides) to generate complex functionalized derivatives.

G A Phenoxathiin Core (Electron Rich O, S) B Controlled Oxidation (H2O2 / EtOH) A->B Stoichiometric control C Phenoxathiin 10-oxide (Polar S=O bond) B->C Prevents sulfone formation D Directed Metalation (n-BuLi) C->D S=O acts as DMG E Ortho-Lithiation (C-4 / C-6 position) D->E Coordination & Deprotonation

Logical flow of phenoxathiin oxidation and subsequent directed ortho-metalation (DoM).

Pharmacological and Application Landscape

In drug development, the phenoxathiin scaffold is highly valued for its bioisosteric relationship to phenothiazines, which are heavily utilized in antipsychotic medications. The 10-oxide derivative and its substituted analogues (such as 3,7-dimethyl phenoxathiin-10-oxide) have been extensively evaluated for their antimicrobial and antifungal properties[3].

From a pharmacokinetic perspective, the sulfoxide acts as a potent hydrogen-bond acceptor. This improves the molecule's aqueous solubility and alters its target binding affinity compared to the highly lipophilic parent compound, making it a critical intermediate in structure-activity relationship (SAR) optimization.

Analytical and Spectral Validation (Self-Validating Systems)

To ensure scientific integrity, every synthetic protocol must operate as a self-validating system. The success of the oxidation protocol and the absence of over-oxidation must be confirmed through the following analytical feedback loop:

  • Infrared Spectroscopy (FT-IR): The definitive marker for the successful synthesis of the 10-oxide is a strong, sharp absorption band near 1030–1060 cm⁻¹ (representing the S=O stretch). The protocol is validated only if the symmetric and asymmetric stretches characteristic of the 10,10-dioxide (sulfone) at ~1150 cm⁻¹ and ~1300 cm⁻¹ are absent. If sulfone peaks appear, the causality dictates that the reaction temperature or oxidant stoichiometry must be reduced in subsequent batches.

  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) should yield an [M+H]+ adduct at m/z 217.0317 and an [M+Na]+ adduct at m/z 239.0137, confirming the addition of exactly one oxygen atom[1].

  • NMR Spectroscopy: The electron-withdrawing nature of the sulfoxide deshields the adjacent aromatic protons. A distinct downfield shift of the ortho-protons relative to the parent phenoxathiin confirms the transformation. For DoM protocols, quenching the lithiated intermediate with D2​O and observing the disappearance of the ortho-proton signal via 1H -NMR provides absolute proof of regioselectivity.

References

  • PubChemLite - Phenoxathiin, 10-oxide (C12H8O2S) , Université du Luxembourg (PubChem Data). URL:[Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update , National Institutes of Health (PMC). URL:[Link]

  • Novel Synthesis and Antimicrobial Activity of 3,7-Dimethyl phenoxathiin Nucleus and Some Related Analogues , Asian Journal of Chemistry. URL:[Link]

  • The Metalation of Phenoxathiin 10-Oxide and 10,10-Dioxide with n-Butyllithium , Journal of the American Chemical Society. URL:[Link]

Sources

Foundational

electronic properties of phenoxathiin-10,10-dioxide derivatives

An In-Depth Technical Guide to the Electronic Properties of Phenoxathiin-10,10-dioxide Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The phenoxathiin-10,10-dioxide scaffold is a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of Phenoxathiin-10,10-dioxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxathiin-10,10-dioxide scaffold is a unique heterocyclic system that has garnered significant interest for its versatile electronic properties and broad applicability in materials science and medicinal chemistry. The oxidation of the central sulfur atom to a sulfone group fundamentally alters the molecule's electronic landscape, creating a rigid, electron-deficient core that serves as an exceptional platform for developing advanced functional materials. This guide provides a comprehensive exploration of the synthesis, electronic structure, and photophysical characteristics of phenoxathiin-10,10-dioxide derivatives. We delve into the causal relationships between molecular structure and electronic behavior, detail the key experimental and computational methodologies for their characterization, and survey their applications, offering field-proven insights for professionals in organic electronics and drug discovery.

The Phenoxathiin-10,10-dioxide Core: Structure and Significance

The fundamental phenoxathiin structure consists of a tricyclic system where two benzene rings are fused to a central 1,4-oxathiin ring. The defining feature of the derivatives discussed herein is the oxidation of the sulfur atom to the sulfonyl group (SO₂), forming phenoxathiin-10,10-dioxide.[1] This transformation is not merely an addition of oxygen atoms; it imposes a profound electronic and conformational change.

The sulfonyl group is a powerful electron-withdrawing group. This has two immediate consequences:

  • Lowering of Frontier Molecular Orbital Energies: The energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are significantly lowered compared to the parent phenoxathiin. This intrinsic property makes the core suitable for applications requiring electron-accepting or electron-transporting materials.

  • Conformational Rigidity: The oxidation changes the geometry around the sulfur atom, influencing the overall planarity and rigidity of the molecule. This can reduce non-radiative decay pathways in photoluminescent applications and lead to more ordered molecular packing in thin films.[2]

The ability to chemically modify the peripheral benzene rings allows for the precise tuning of these electronic properties, making phenoxathiin-10,10-dioxide a highly versatile building block.

Synthesis and Derivatization

The synthesis of phenoxathiin-10,10-dioxide derivatives is typically a two-stage process: formation of the core phenoxathiin ring system, followed by oxidation.

Core Synthesis

Several methods exist for synthesizing the phenoxathiin scaffold, often involving the coupling of a phenol derivative with a sulfur-containing arene.[3] A common modern approach is the iron-catalyzed C-H thioarylation, which offers an efficient route to the core structure.[4]

Oxidation to the Sulfone

The critical step in creating the 10,10-dioxide is the oxidation of the sulfide. This is reliably achieved using strong oxidizing agents. Hydrogen peroxide (H₂O₂) in glacial acetic acid is a frequently used and effective method, often providing the desired sulfone in high yield.[4][5]

The general workflow for synthesis and oxidation is depicted below.

G cluster_0 Synthesis Workflow A Aryl Precursors (e.g., 2-Sulfanylphenol) B Coupling Reaction (e.g., Iron-Catalyzed C-H Thioarylation) A->B C Phenoxathiin Derivative B->C D Oxidation (e.g., H₂O₂ / Acetic Acid) C->D E Phenoxathiin-10,10-dioxide Derivative D->E

Caption: General synthetic workflow for phenoxathiin-10,10-dioxide derivatives.

Tuning the Frontier: HOMO, LUMO, and the Energy Gap

The electronic and optical properties of an organic molecule are governed by its frontier molecular orbitals, the HOMO and LUMO.[6]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy level is related to the ionization potential.[6]

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy is related to the electron affinity.[6]

  • HOMO-LUMO Energy Gap (E_g): The energy difference between these two orbitals. It dictates the energy of the lowest electronic transition, which determines the molecule's color and absorption/emission wavelengths.[7] A smaller gap generally leads to absorption at longer wavelengths.

The key to designing functional phenoxathiin-10,10-dioxide derivatives lies in strategically placing substituents on the aromatic rings to modulate the HOMO, LUMO, and E_g. This is a foundational principle of molecular engineering. The choice of substituent—whether it donates or withdraws electron density—provides precise control over the final electronic properties.[8]

G cluster_0 Modulation of Frontier Orbitals y_axis Energy EDG_label With Electron Donating Group (EDG) LUMO_EDG LUMO Core_label Unsubstituted Core LUMO_Core LUMO EWG_label With Electron Withdrawing Group (EWG) LUMO_EWG LUMO HOMO_EDG HOMO LUMO_EDG->HOMO_EDG  Smaller Eg HOMO_Core HOMO LUMO_Core->HOMO_Core  Eg HOMO_EWG HOMO LUMO_EWG->HOMO_EWG  Larger Eg

Caption: Effect of substituents on frontier orbital energy levels.

Impact of Substituents
  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), methyl (-CH₃), or amine (-NH₂) increase the electron density of the π-system. This primarily destabilizes (raises) the HOMO level, with a smaller effect on the LUMO. The causality is clear: by pushing electron density into the core, EDGs make it easier to remove an electron (lower ionization potential), thus raising the HOMO energy and reducing the HOMO-LUMO gap.[8]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl, -Br) pull electron density from the π-system. This stabilizes (lowers) both the HOMO and LUMO levels. Because they make the core more electron-poor, it becomes harder to remove an electron (higher ionization potential), thus lowering the HOMO. The effect on the LUMO is also a significant lowering, which can either increase or decrease the gap depending on the specific group.[8]

Quantitative Data Summary

Computational studies, particularly Density Functional Theory (DFT), provide reliable predictions of these electronic parameters. The table below summarizes theoretical data for a parent compound and several derivatives, illustrating the principles of electronic tuning.

Substituent GroupExamplePredicted HOMO (eV)Predicted LUMO (eV)Predicted Energy Gap (E_g) (eV)
None (Parent)-H-6.12-2.243.88
Electron Donating-NH₂-5.25-2.372.88
Electron Donating-OH-5.70-2.323.38
Electron Donating-OCH₃-5.61-2.293.32
Weakly Withdrawing-F-6.21-2.204.01
Weakly Withdrawing-Cl-6.22-2.573.65
Strongly Withdrawing-NO₂-6.65-3.453.20

Data adapted from DFT B3LYP/6-31++G* calculations on a related benzazole system to illustrate trends.[8]*

Photophysical Properties: From Absorption to Emission

The electronically excited states of phenoxathiin-10,10-dioxide derivatives give rise to their valuable photophysical properties, including fluorescence and phosphorescence.

  • Absorption (UV-Vis): The HOMO-LUMO gap corresponds to the lowest energy electronic transition (S₀ → S₁), which can be observed as an absorption band in the UV-visible spectrum.[8] As predicted by the energy gap data, derivatives with strong EDGs will absorb at longer wavelengths (a bathochromic or red shift) compared to the unsubstituted core.

  • Fluorescence: Following absorption, the molecule can relax to the ground state by emitting a photon. The emission spectrum is typically a mirror image of the absorption band but shifted to a longer wavelength (Stokes shift). The fluorescence properties, such as quantum yield (the efficiency of light emission), are highly dependent on the molecular structure and environment.[9][10] For instance, substitution at the 3-position of the phenoxathiin ring system has been shown to yield favorable emissive properties.[9]

  • Solvatochromism: The polarity of the solvent can influence the emission spectra. For some derivatives, particularly those with a significant change in dipole moment upon excitation, moving to a more polar solvent can cause a bathochromic shift in the fluorescence peak.[9]

Experimental Protocols for Electronic Characterization

A multi-faceted approach combining electrochemical, spectroscopic, and computational methods is essential for a thorough characterization of these materials.

Protocol: Cyclic Voltammetry (CV)

Objective: To experimentally determine the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.

Causality: CV measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron). The oxidation potential is directly related to the HOMO energy (the ease of removing an electron), while the reduction potential relates to the LUMO energy (the ease of adding an electron).

Methodology:

  • Solution Preparation: Dissolve a small quantity (~1-2 mM) of the phenoxathiin-10,10-dioxide derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Internal Standard: Add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). This allows for accurate potential referencing.

  • Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen. Scan the potential from an initial value (e.g., 0 V) to a positive limit to observe oxidation, and then to a negative limit to observe reduction.

  • Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energies using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV below vacuum):

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Protocol: UV-Vis Spectroscopy

Objective: To measure the light absorption properties and determine the optical energy gap (E_g^opt).

Methodology:

  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., cyclohexane, THF, or dichloromethane).

  • Measurement: Use a dual-beam spectrophotometer. Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Analysis:

    • Identify the longest wavelength absorption peak (λ_max).

    • Determine the absorption onset (λ_onset), which is the wavelength at the "foot" of this peak.

    • Calculate the optical energy gap using the formula: E_g^opt (eV) = 1240 / λ_onset (nm)

Workflow Diagram: Comprehensive Characterization

G cluster_0 Characterization Workflow cluster_1 Experimental cluster_2 Computational cluster_3 Derived Properties start Synthesized Derivative cv Cyclic Voltammetry start->cv uv UV-Vis & Fluorescence Spectroscopy start->uv dft DFT Calculations (e.g., B3LYP/6-31G*) start->dft homo_lumo HOMO/LUMO Levels cv->homo_lumo egap Energy Gap (Eg) uv->egap spectra Absorption/Emission Spectra uv->spectra dft->homo_lumo dft->egap dft->spectra

Caption: Integrated workflow for characterizing electronic properties.

Applications in Science and Technology

The tunable make them promising candidates for several high-technology and biomedical applications.

  • Organic Electronics: The strong electron-withdrawing nature of the sulfonyl group and the ability to tune HOMO/LUMO levels make these compounds highly suitable as electron-transporting or host materials in Organic Light-Emitting Diodes (OLEDs).[11][12] Their rigid structure can contribute to high thermal stability and good film-forming properties, which are critical for device longevity and performance.[13]

  • Fluorescent Probes and Sensors: Derivatives functionalized with specific recognition moieties can act as fluorescent sensors. A change in the local environment (e.g., pH, metal ion concentration) could interact with the substituent, altering the electronic structure and producing a measurable change in fluorescence intensity or color.

  • Medicinal Chemistry: While phenothiazine and phenoxazine are well-known pharmacophores, the dioxide derivatives are also being explored.[5][12] Their electronic properties can influence drug-receptor interactions and metabolic stability. The electron-deficient core may participate in charge-transfer interactions with biological targets, and the high stability of the sulfone group can prevent metabolic oxidation at the sulfur atom, potentially leading to improved pharmacokinetic profiles.[14]

Conclusion and Future Outlook

Phenoxathiin-10,10-dioxide and its derivatives represent a powerful class of heterocyclic compounds. The foundational electron-deficient nature imparted by the sulfonyl bridge, combined with the vast possibilities for synthetic modification of the aromatic rings, provides an elegant and effective strategy for tuning electronic and photophysical properties. The clear and predictable structure-property relationships discussed in this guide empower researchers to rationally design molecules for specific functions, whether for next-generation OLEDs, highly sensitive chemical probes, or novel therapeutic agents. Future research will likely focus on incorporating this scaffold into larger conjugated systems and polymers, exploring their chiroptical properties, and further elucidating their potential in biological systems.

References

  • Duca, M., Matei, I., & Hillebrand, M. (n.d.). Photophysical properties of two derivatives in the phenoxathiin-10,10-dioxide class. ResearchGate. Available at: [Link]

  • (2022, February 8). Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. RSC Publishing. Available at: [Link]

  • (n.d.). Engineered Science Publisher. Available at: [Link]

  • (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org. Available at: [Link]

  • Hu, F., et al. (2013, February 28). Regioselective Synthesis of Phenoxathiin Derivatives under Transition-Metal-Free Conditions. Semantic Scholar. Available at: [Link]

  • (2020, December 28). (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • (n.d.). PHENOXATHIIN CHEMISTRY.SYNTHESIS BASED ON 2-w-BROMOACETYLPHENOXA THIIN. DOI. Available at: [Link]

  • (n.d.). Quantum mechanical study of substituted phenoxathiin II: A study of the structure of phenoxathiin diazonium compounds. ResearchGate. Available at: [Link]

  • (n.d.). The DFT chemical investigations of optoelectronic and photovoltaic properties of short-chain conjugated molecules. Available at: [Link]

  • (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available at: [Link]

  • (n.d.). Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications. Diva-portal.org. Available at: [Link]

  • (n.d.). Structure, MESP and HOMO-LUMO study of 10-Acetyl- 10H-phenothiazine 5-oxide using vibrational spectroscopy and quantum chemical. SciSpace. Available at: [Link]

  • (n.d.). Electrochemical and electrochromic properties of aromatic polyamides and polyimides with phenothiazine-based multiple triphenylamine cores. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • (n.d.). The interplay of conformations and electronic properties in N-aryl phenothiazines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • (n.d.). Phenothiazine-based derivatives for optoelectronic applications: A review | Request PDF. ResearchGate. Available at: [Link]

  • Khan, A. A., et al. (2024). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 28(2), 965-1007. Available at: [Link]

  • (2026, March 15). Synthesis and electronic properties of 3-aryl 10H-phenothiazines. ResearchGate. Available at: [Link]

  • (2024, February 14). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Rise of Sulfoxide-Based Organophotocatalysts

An in-depth analysis of the application of phenoxathiin, 10-oxide as an emerging organocatalyst in the dynamic field of photoredox catalysis. This guide is tailored for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the application of phenoxathiin, 10-oxide as an emerging organocatalyst in the dynamic field of photoredox catalysis. This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed protocols and mechanistic insights.

Visible-light photoredox catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions.[1][2] While much of the initial focus was on transition metal complexes, particularly those of iridium and ruthenium, the field is increasingly pivoting towards sustainable and cost-effective organic dyes as photocatalysts.[1][3] Within this class, molecules based on phenothiazine and phenoxazine scaffolds have demonstrated significant potential due to their favorable redox properties and long excited-state lifetimes.[3][4]

A fascinating and relatively underexplored subclass is the sulfoxide derivatives of these heterocycles, such as phenoxathiin, 10-oxide. These compounds present a unique electronic profile, modulating the photocatalytic properties of the parent scaffold. While N-substituted phenothiazines are well-regarded for their strong reducing capabilities in the excited state, their corresponding sulfoxides, which can form through in-situ oxidation, have been found to possess unprecedented and distinct photocatalytic activity.[5] This guide focuses on phenoxathiin, 10-oxide and its analogs, elucidating their mechanistic behavior and providing practical protocols for their application in synthetic organic chemistry.

Core Principles: The Photocatalytic Cycle

Organocatalyzed photoredox reactions are driven by the absorption of light, which elevates the photocatalyst (PC) from its ground state (S₀) to an excited state (S₁ or T₁).[1] This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in single-electron transfer (SET) with a substrate molecule. The catalytic cycle can proceed through two primary pathways: oxidative quenching and reductive quenching.

  • Oxidative Quenching Cycle: The excited photocatalyst (PC*) accepts an electron from a substrate (reductant), generating a radical cation from the substrate and the reduced form of the catalyst (PC•⁻). The catalyst then returns to its ground state by donating an electron to another substrate (oxidant).

  • Reductive Quenching Cycle: The excited photocatalyst (PC*) donates an electron to a substrate (oxidant), forming a radical anion from the substrate and the oxidized form of the catalyst (PC•⁺). The catalyst is regenerated by accepting an electron from another substrate (reductant).[1]

The specific pathway is determined by the redox potentials of the catalyst and the substrates involved.

Photocatalytic_Cycles cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC_ox PC PC_star_ox PC* PC_ox->PC_star_ox hν (Light) PC_reduced PC•⁻ PC_star_ox->PC_reduced SET PC_reduced->PC_ox SET Reductant Reductant Reductant->PC_star_ox Reductant_radical Reductant•⁺ Reductant->Reductant_radical Oxidation Oxidant_ox Oxidant Oxidant_ox->PC_reduced Product_ox Product Oxidant_ox->Product_ox Reduction PC_red PC PC_star_red PC* PC_red->PC_star_red hν (Light) PC_oxidized PC•⁺ PC_star_red->PC_oxidized SET Oxidant_red Oxidant PC_star_red->Oxidant_red PC_oxidized->PC_red SET Reductant_red Reductant PC_oxidized->Reductant_red Oxidant_radical Oxidant•⁻ Oxidant_red->Oxidant_radical Reduction Product_red Product Reductant_red->Product_red Oxidation Sulfoxidation_Mechanism PC Phenoxathiin-10-oxide (PC) PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC Energy Transfer O2 ³O₂ (Air) PC_star->O2 Sulfide R-S-R' (Sulfide) ROS Reactive Oxygen Species (e.g., ¹O₂ or O₂•⁻) Sulfide->ROS Sulfoxide R-S(O)-R' (Sulfoxide) O2->ROS ROS->Sulfoxide Oxidation

Sources

Application

Application Note: Stereocontrolled Oxidation of Phenoxathiin-Based Thiacalixarenes

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in supramolecular chemistry and macrocyclic scaffolds. Mechanistic Insights: The Photochemical Gatekeeper Thiacalixarenes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in supramolecular chemistry and macrocyclic scaffolds.

Mechanistic Insights: The Photochemical Gatekeeper

Thiacalixarenes are sulfur-bridged analogues of classical calixarenes, offering unique coordination properties and derivatization pathways. When transformed into phenoxathiin-based macrocycles, these systems become highly rigidified, inherently chiral building blocks. Oxidation of the bridging sulfur atoms to sulfoxides (–SO–) or sulfones (–SO₂–) significantly alters the macrocycle's electron density, rendering the skeleton susceptible to targeted nucleophilic attack for advanced drug-delivery or receptor design[1].

However, the oxidation of phenoxathiin-based thiacalix[4]arenes is not a simple linear progression. As a Senior Application Scientist, it is critical to understand the causality of stereomutation that governs this reaction:

  • Steric Blockade: Direct oxidation of the starting macrocycle chemoselectively yields a monosulfoxide in the "out" configuration (the S=O bond points away from the macrocyclic cavity). In this geometry, steric hindrance physically blocks the approach of a second oxidant molecule, halting further oxidation.

  • Photochemical Inversion: To achieve full oxidation to a sulfone, the sulfoxide group must undergo a photochemical inversion (stereomutation) to the "in" configuration. This transient state exposes the sulfur's remaining lone pair.

  • Thermal Oxidation: Once inverted by light, thermal energy (reflux) drives the final oxidation step to yield the fully oxidized sulfone[2].

Understanding this light-gated mechanism allows chemists to precisely control the oxidation state by simply modulating ambient light and temperature.

Pathway Visualization

The following workflow illustrates the photochemically-gated stereomutation required to drive the oxidation from a monosulfoxide to a fully oxidized sulfone.

OxidationPathway Start Phenoxathiin-Based Thiacalix[4]arene (Starting Material) SulfoxideOut Monosulfoxide (S=O 'out' configuration) Sterically Blocked Start->SulfoxideOut 30% H2O2, TFA/CHCl3 RT, Dark (Chemoselective) Sulfone Fully Oxidized Sulfone (-SO2- bridges) Final Product Start->Sulfone One-Pot Synthesis (Light + Reflux, 3-4 days) SulfoxideIn Monosulfoxide (S=O 'in' configuration) Transient Reactive State SulfoxideOut->SulfoxideIn Photochemical Inversion (Ambient Light, hv) SulfoxideIn->Sulfone 30% H2O2, TFA/CHCl3 Reflux (Thermal Oxidation)

Fig 1: Photochemically-gated oxidation pathway of phenoxathiin-based thiacalixarenes.

Quantitative Reaction Parameters

The table below summarizes the critical parameters required to selectively isolate either the sulfoxide or the sulfone derivative.

Target ProductReagent SystemTemp / TimeIlluminationYield
Monosulfoxide (S=O 'out') Excess 30% aq. H₂O₂ in TFA/CHCl₃Room Temp / 12–18 hStrictly Dark (Foil-wrapped)78% – 98%
Sulfone (–SO₂–) Excess 30% aq. H₂O₂ in TFA/CHCl₃Reflux / 3–4 daysAmbient Light 86% – 98%

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of Monosulfoxide (Dark Conditions)

Objective: To oxidize the sulfur bridge while preventing stereomutation, arresting the reaction at the sulfoxide stage.

  • Solvent Preparation: Dissolve the starting phenoxathiin-based thiacalix[4]arene (approx. 0.5 mmol) in a biphasic mixture of Chloroform (CHCl₃) and Trifluoroacetic Acid (TFA) (typically 1:1 v/v, 15 mL total).

    • Causality: TFA acts as a critical co-solvent. It not only solubilizes the rigid macrocycle but also protonates the hydrogen peroxide, generating a highly electrophilic peroxy-trifluoroacetic acid intermediate that rapidly attacks the electron-rich sulfur bridges.

  • Light Exclusion (Critical Step): Wrap the reaction flask completely in aluminum foil.

    • Causality: Excluding ambient photons prevents the photochemical inversion of the resulting S=O bond from the "out" to the "in" configuration, physically blocking over-oxidation[2].

  • Oxidant Addition: Add an excess of 30% aqueous H₂O₂ (approx. 5–10 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture overnight (12–18 hours) at room temperature in the dark.

  • Workup: Quench the reaction with water, extract with CHCl₃ (3 × 30 mL), wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and evaporate. Purify via silica gel column chromatography to yield the pure sulfoxide.

Protocol B: Exhaustive Oxidation to Sulfone (Photochemical-Thermal Conditions)

Objective: To force full oxidation by utilizing light to invert the sulfoxide intermediate.

  • Reaction Setup: Dissolve the starting macrocycle in the same TFA/CHCl₃ solvent system as Protocol A. Add an excess of 30% aqueous H₂O₂.

  • Photochemical Activation: Ensure the reaction flask is exposed to ambient laboratory light (or a dedicated visible light source).

    • Causality: Photonic energy is required to overcome the rotational barrier of the sulfoxide group, flipping it from the sterically hindered "out" configuration to the reactive "in" configuration[2].

  • Thermal Driving: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 60–65 °C) for 3 to 4 days.

    • Causality: While light exposes the sulfur lone pair, the second oxidation step requires significant thermal energy to proceed to completion.

  • Workup: Follow the same extraction and purification workup as Protocol A to isolate the fully oxidized sulfone in high yield (up to 98%)[1].

Self-Validating Quality Control

To ensure the trustworthiness of your synthesis, utilize the following self-validating checkpoints:

  • Thin-Layer Chromatography (TLC): Monitor the reaction using a Cyclohexane:DCM eluent system. The starting phenoxathiin macrocycle is highly non-polar (high Rf​ ). The monosulfoxide exhibits intermediate polarity, while the fully oxidized sulfone is highly polar (lowest Rf​ ). A stalled reaction in Protocol B (presence of intermediate Rf​ spots) indicates insufficient light exposure or degraded H₂O₂.

  • ¹H NMR Anisotropic Shifts: The configuration of the sulfoxide can be definitively validated via NMR. In the intermediate "in" configuration, the sulfoxide oxygen points directly toward the neighboring tert-butyl and methoxy groups of the calixarene upper rim. This proximity causes a massive downfield anisotropic shift in the NMR signals of those specific protons compared to the "out" configuration[2]. Observing this shift confirms that stereomutation has successfully occurred.

References

  • Mamleev, K., et al. "Reactivity of phenoxathiin-based thiacalixarenes towards C-nucleophiles." RSC Advances, 2024. URL: [Link]

  • Lhoták, P., et al. "Stereoselective oxidation of phenoxathiin-based thiacalix[4]arenes – stereomutation of sulfoxide groups." Organic & Biomolecular Chemistry, 2023. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: The Emerging Role of Phenoxathiin S-Oxides in Photoredox Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: A New Chapter in Organic Photocatalysis Visible-light photoredox catalysis has revolutionized modern organic synthesis, offering mil...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A New Chapter in Organic Photocatalysis

Visible-light photoredox catalysis has revolutionized modern organic synthesis, offering mild and sustainable pathways to construct complex molecules.[1][2] For years, this field has been dominated by precious metal complexes of iridium and ruthenium.[3][4] However, the drive for cost-effective and sustainable chemical synthesis has spurred the development of purely organic, metal-free photocatalysts.[2][5] Among these, sulfur- and nitrogen-containing heterocycles like phenothiazines and phenoxazines have emerged as exceptionally potent catalysts, capable of mediating highly challenging redox transformations.[4][5][6]

This guide delves into a specific, often-overlooked subclass: phenoxathiin S-oxides . While their parent compounds (phenoxathiins and phenothiazines) are well-studied, the corresponding sulfoxides possess unique electronic properties that make them highly effective photocatalysts in their own right. Furthermore, they can act as "hidden" or in-situ-generated catalysts, playing a decisive role in reactions where they were not intentionally added.[7][8] We will explore their fundamental mechanism, showcase their application in synthetically valuable reactions, and provide detailed protocols for their use and characterization.

Section 1: Core Concepts of Phenoxathiin S-Oxide Photocatalysis

Structure, Synthesis, and In Situ Formation

The core of a phenoxathiin S-oxide is a tricyclic heteroaromatic system where a central 1,4-oxathiin ring is fused to two benzene rings, featuring a sulfoxide moiety.

  • Synthesis: The phenoxathiin scaffold can be synthesized through methods such as the iron- and copper-mediated C-H thioarylation and subsequent C-O bond-forming cyclization of phenols.[9]

  • Oxidation: The parent phenoxathiin can be readily oxidized to the corresponding S-oxide using common oxidants like hydrogen peroxide. The stereochemistry of the sulfoxide group (pointing in or out of the molecular cavity in more complex structures) can be a critical factor and may even be controlled photochemically.[10][11]

  • The "Hidden" Catalyst Phenomenon: A crucial insight from studies on the closely related N-phenylphenothiazine (PTH) is that the sulfoxide (PTH-O) can form in situ from the parent compound during a reaction.[7][8] This implies that in some photoredox reactions employing phenoxathiins or phenothiazines, the true active species may be the S-oxide, which is formed via slow oxidation by trace oxygen or other oxidants. This underscores the importance of understanding the properties and role of the S-oxide form.

The Photocatalytic Cycle: A Mechanistic Overview

Like other photoredox catalysts, phenoxathiin S-oxides operate via a cyclic mechanism initiated by the absorption of light. The process can be broken down into four key steps, as illustrated in the general oxidative quenching cycle below.[1][4]

Photocatalytic_Cycle PC PC-SO PC_star [PC-SO]* PC->PC_star 1. Light Absorption (hν) PC_plus [PC-SO]•+ PC_star->PC_plus 2. Electron Transfer (Oxidative Quenching) Substrate Substrate (S) PC_star->Substrate S PC_plus->PC 4. Catalyst Regeneration (e.g., from Sacrificial Donor) PC_minus [PC-SO]•- S_radical S•+ Product Product (P) S_radical->Product 3. Reaction caption General mechanism for an oxidative quenching photoredox cycle.

Caption: General mechanism for an oxidative quenching photoredox cycle.

  • Light Absorption: The phenoxathiin S-oxide (PC-SO) ground state absorbs a photon of visible light, promoting an electron to a higher energy orbital to form a photoexcited state, [PC-SO]*.[4][12]

  • Single Electron Transfer (SET): The excited state is a more potent redox agent than the ground state. In an oxidative quenching cycle (shown above), the excited catalyst accepts an electron from a substrate, generating the catalyst's radical anion and the substrate's radical cation.[1] Conversely, in a reductive quenching cycle , the excited catalyst donates an electron to a substrate.

  • Substrate Reaction: The resulting radical ion of the substrate is a highly reactive intermediate that undergoes further chemical transformation (e.g., fragmentation, bond formation) to form the product.[7][13]

  • Catalyst Regeneration: The catalyst radical ion returns to its ground state by participating in a final electron transfer event, completing the cycle and allowing it to re-enter the process.[1][4]

Key Physicochemical Properties

The efficacy of a photocatalyst is determined by its electrochemical and photophysical properties. The properties of N-phenylphenothiazine sulfoxide (PTH-O), a close analogue, provide an excellent model for understanding phenoxathiin S-oxides.[7]

PropertySymbolDefinitionTypical Value (for PTH-O)Significance
Ground-State Oxidation Potential E(PC•+/PC)The potential required to remove an electron from the catalyst in its ground state.+1.35 V vs SCEDetermines the catalyst's ability to be regenerated and its stability towards oxidation.
Excited-State Energy ES1 or ET1The energy difference between the ground state and the singlet or triplet excited state.60.8 kcal/mol (~2.64 eV)The energy gained from light absorption, which boosts the catalyst's redox power.
Excited-State Oxidation Potential E* (PC•+/PC)The potential for the excited catalyst to be oxidized (i.e., its reducing power). Calculated via: E = E(PC•+/PC) - ES1.-1.30 V vs SCE Crucial Value: Indicates the catalyst's ability to reduce substrates. A more negative value means stronger reducing power.

Data adapted from studies on N-phenylphenothiazine sulfoxide (PTH-O) as a close structural and electronic analogue.[7]

The calculation of the excited-state potential demonstrates how light absorption transforms a moderate ground-state oxidant into a potent excited-state reductant, capable of activating otherwise stable molecules.

Section 2: Applications in Organic Synthesis

The unique redox properties of phenoxathiin S-oxides (and their analogues) make them suitable for reactions that require the reductive activation of challenging functional groups.

Reductive Activation of Peroxides for γ-Lactone Synthesis

γ-Lactones are prevalent motifs in biologically active natural products, making their synthesis a key focus for medicinal chemists.[7] Phenothiazine sulfoxides have been successfully employed as photocatalysts for the reductive activation of cyclic malonyl peroxides, which then react with olefins to form complex γ-lactones.[7]

Mechanism of Action: The reaction is initiated by a single-electron transfer (SET) from the excited sulfoxide photocatalyst to the peroxide. This mild reduction cleaves the weak peroxide bond, which is followed by decarboxylation to generate a carbon-centered radical. This radical then engages in an annulation cascade with an olefin to construct the final lactone product.[7]

Lactone_Synthesis_Pathway cluster_activation Substrate Activation cluster_annulation Annulation Cascade PC_SO PC-SO PC_SO_star [PC-SO]* PC_SO->PC_SO_star PC_SO_plus [PC-SO]•+ Peroxide Cyclic Malonyl Peroxide Peroxide_radical Peroxide Radical Anion Peroxide->Peroxide_radical SET (from [PC-SO]*) C_Radical Carbon-Centered Radical Peroxide_radical->C_Radical Decarboxylation (-CO₂) Adduct_Radical Radical Adduct C_Radical->Adduct_Radical + Olefin Olefin Olefin Lactone γ-Lactone Product Adduct_Radical->Lactone Cyclization & Oxidation Lactone->PC_SO e⁻ caption Mechanism for γ-lactone synthesis via reductive activation.

Caption: Mechanism for γ-lactone synthesis via reductive activation.

This methodology highlights the ability of the sulfoxide catalyst to perform mild and selective reductions, tolerating a wide range of functional groups such as esters, protected amines, and aryl halides.[7]

Section 3: Experimental Protocols & Methodologies

Protocol: Photocatalytic Synthesis of γ-Lactones

This procedure is adapted from established protocols using phenothiazine sulfoxide catalysts and serves as a robust starting point for reactions with phenoxathiin S-oxides.[7]

Materials:

  • Phenoxathiin S-oxide photocatalyst (1-5 mol%)

  • Cyclic malonyl peroxide (1.0 equiv)

  • Olefin (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm) with a cooling fan

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenoxathiin S-oxide catalyst, the cyclic malonyl peroxide, and a magnetic stir bar.

    • Causality Note: An inert atmosphere is critical to prevent quenching of the catalyst's excited state by molecular oxygen and to avoid unwanted oxidative side reactions.

  • Addition of Reagents: Add the olefin via syringe, followed by the anhydrous, degassed solvent.

    • Causality Note: Using degassed solvent minimizes dissolved oxygen. Anhydrous conditions are important to prevent potential side reactions with radical intermediates.

  • Initiation of Reaction: Place the sealed flask approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously to maintain a homogeneous mixture and uniform irradiation. A cooling fan should be directed at the flask to maintain a constant temperature (typically room temperature).

    • Causality Note: The specific wavelength of light should correspond to an absorption band of the photocatalyst. Consistent temperature control is essential for reproducibility.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Work-up and Purification: Once the starting material is consumed, turn off the light source. Concentrate the reaction mixture in vacuo. Purify the crude residue by column chromatography on silica gel to isolate the desired γ-lactone product.

Protocol: Characterization and Potential Calculation

To rationally design experiments and understand a catalyst's capabilities, its redox potentials must be determined.

Characterization_Workflow CV Cyclic Voltammetry (CV) E_ox Ground-State Oxidation Potential E(PC•+/PC) CV->E_ox Measures Spectroscopy UV-Vis & Fluorescence Spectroscopy E_00 Zero-Zero Excited-State Energy (E₀₋₀) Spectroscopy->E_00 Determines intersection of absorption/emission spectra Calculation Rehm-Weller Equation E* = E(PC•+/PC) - E₀₋₀ E_ox->Calculation E_00->Calculation E_star Excited-State Oxidation Potential (E*) Calculation->E_star Calculates

Caption: Workflow for determining a photocatalyst's reducing power.

  • Cyclic Voltammetry (CV): This electrochemical technique is used to measure the ground-state oxidation potential, E(PC•+/PC). It reveals how easily the catalyst gives up an electron in its non-excited state.

  • UV-Vis and Fluorescence Spectroscopy: The absorption (UV-Vis) and emission (fluorescence) spectra of the catalyst are measured. The intersection point of the normalized spectra provides a good approximation of the zero-zero excited-state energy (E₀₋₀), which is the energy required to transition between the lowest vibrational levels of the ground and excited states.[7]

  • Rehm-Weller Equation: With the ground-state potential and the excited-state energy, the excited-state oxidation potential (E*) can be calculated. This final value quantifies the reducing strength of the photoexcited catalyst, allowing researchers to predict which substrates it can successfully activate.

Conclusion and Future Outlook

Phenoxathiin S-oxides represent an important and promising class of organic photoredox catalysts. Their identity as potent, in-situ-generated species in some reactions adds a layer of complexity and opportunity to the field. By understanding their fundamental properties and mechanisms, researchers can harness their power for mild and selective transformations that are otherwise difficult to achieve.

Future research will likely focus on:

  • Expanding Scope: Applying these catalysts to a broader range of reductive and oxidative transformations, such as C-H functionalization and cross-coupling reactions.

  • Asymmetric Catalysis: Developing chiral variants of the phenoxathiin S-oxide scaffold to induce stereoselectivity in photochemical reactions.

  • Mechanistic Elucidation: Employing advanced techniques like transient absorption spectroscopy to further probe the lifetimes and reactivities of the excited states and radical ion intermediates.[7][13]

By embracing these metal-free catalysts, the scientific community can continue to develop synthetic methodologies that are not only powerful but also more sustainable and economically viable.

References

  • García-Rodeja, Y., et al. (2022). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society. Available at: [Link]

  • Bode Research Group. (2015). Photoredox catalysis. ETH Zurich. Available at: [Link]

  • Zissimou, G. A., et al. (2023). 3H‐Phenothiazin‐3‐one: A Photocatalyst for the Aerobic Photochemical Oxidation of Sulfides to Sulfoxides. Advanced Synthesis & Catalysis. Available at: [Link]

  • Groß, F., et al. (2021). Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N‐Phenylphenothiazines as Organophotoredox Catalysts. Angewandte Chemie International Edition. Available at: [Link]

  • Dodds, A. C., & Sutherland, A. (2022). Synthesis of phenoxathiins using an iron-catalysed C-H thioarylation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Stache, E. E. (2019). “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. Princeton University. Available at: [Link]

  • Eigner, V., et al. (2020). Reactivity of phenoxathiin-based thiacalixarenes towards C-nucleophiles. RSC Advances. Available at: [Link]

  • Eigner, V., et al. (2019). Stereoselective oxidation of phenoxathiin-based thiacalix[13]arenes – stereomutation of sulfoxide groups. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pla-Quintana, A., & Gonzalez-Lopez, M. (2015). Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. RECERCAT. Available at: [Link]

  • Bedford, S. T., et al. (2014). Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides. ResearchGate. Available at: [Link]

  • Theriot, J. C., et al. (2019). Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts. Aldrichimica Acta. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2019). N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Photoredox Catalysis in Organic Chemistry. Chemical Reviews. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan_Group/files/publications/chem-rev-2016.pdf]([Link] Macmillan_Group/files/publications/chem-rev-2016.pdf)

  • Carlson, R. K., et al. (2022). Effect of Photolysis on Zirconium Amino Phenoxides for the Hydrophosphination of Alkenes: Improving Catalysis. MDPI. Available at: [Link]

  • Theriot, J. C., et al. (2016). Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Cole, K. P. (2022). Greener Photoredox-Catalyzed Phosphonations of Aryl Halides. University of California, Irvine. Available at: [Link]

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Application

Application Notes and Protocols for Employing Phenoxathiin Derivatives as Selective Monoamine Oxidase A Inhibitors

Introduction: Targeting Monoamine Oxidase A with a Novel Chemical Scaffold Monoamine oxidase (MAO) is a critical flavin-containing enzyme located on the outer mitochondrial membrane responsible for the oxidative deaminat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Monoamine Oxidase A with a Novel Chemical Scaffold

Monoamine oxidase (MAO) is a critical flavin-containing enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters and neuromodulators.[1][2][3] It exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor sensitivity, and tissue distribution.[1][4] MAO-A preferentially metabolizes key neurotransmitters such as serotonin, norepinephrine, and dopamine, making it a primary target for the treatment of major depressive disorder and anxiety disorders.[4][5][6][7]

While classic MAO inhibitors (MAOIs) were among the first effective antidepressants, their use has been limited by significant side effects, most notably the "cheese effect"—a hypertensive crisis caused by the inability to metabolize dietary tyramine.[8][9] This has driven the search for a new generation of inhibitors that are not only selective for MAO-A but also possess a reversible binding mechanism, offering a significantly improved safety profile.[4][9]

Phenoxathiin derivatives have emerged as a highly promising class of selective, reversible MAO-A inhibitors.[9] This tricyclic heterocyclic scaffold offers a unique platform for chemical modification, allowing for the fine-tuning of potency and selectivity. Notably, potent MAO-A inhibitory activity has been demonstrated in phenoxathiin derivatives that lack a nitrogen atom, a feature previously thought essential for activity.[9] This guide provides a comprehensive overview of the scientific rationale, mechanism of action, and detailed experimental protocols for researchers investigating phenoxathiin derivatives as novel therapeutic agents targeting MAO-A.

Scientific Rationale and Mechanism of Action

The therapeutic potential of phenoxathiin derivatives lies in their specific structural features which facilitate high-affinity binding to a hydrophobic site on the MAO-A enzyme.

Structure-Activity Relationships (SAR): The core of these inhibitors is the phenoxathiin tricycle. Potency and selectivity are largely dictated by the nature and position of substituents on this scaffold. Key SAR insights include:

  • Tricyclic Core: A linear tricyclic structure is essential for activity.[9]

  • Central Ring Heteroatoms: The presence of two different heteroatoms in the central ring (oxygen and sulfur in phenoxathiin) is crucial for MAO-A selectivity.[9]

  • Sulfone Group: Oxidation of the sulfur atom to a sulfone (phenoxathiin 10,10-dioxide) is a common feature in highly potent derivatives. This group acts as a key anchoring point within the enzyme's active site.[9]

  • Lipophilic Substituents: Potency is significantly enhanced by the addition of a small, lipophilic group at the 1-position (ortho to the sulfone). Substituents like ethyl, vinyl, or trifluoromethyl have shown excellent profiles. The potency appears to be inversely related to the length and cross-sectional area of this substituent.[9]

Mechanism of Inhibition: Phenoxathiin derivatives act as reversible, competitive inhibitors. They are believed to bind to a hydrophobic region of the MAO-A active site, distinct from the flavin cofactor site where irreversible inhibitors form covalent bonds.[9] This reversible binding is a critical safety feature, as it allows the inhibitor to be displaced by high concentrations of substrates like tyramine, mitigating the risk of a hypertensive crisis.[9] The inhibition of MAO-A leads to a decrease in the breakdown of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.[7][10]

MAO_Inhibition cluster_0 Normal MAO-A Catalysis cluster_1 Inhibition by Phenoxathiin Derivative Serotonin Serotonin (5-HT) MAOA MAO-A Enzyme Serotonin->MAOA Binds to Active Site Serotonin_2 Serotonin (5-HT) Intermediate 5-HIAA-Aldehyde MAOA->Intermediate Oxidative Deamination H2O2 H₂O₂ MAOA->H2O2 Product 5-HIAA Intermediate->Product Phenoxathiin Phenoxathiin Derivative MAOA_Inhibited MAO-A Enzyme (Inhibited) Phenoxathiin->MAOA_Inhibited Reversible Binding MAOA_Inhibited->Serotonin_2 Increased Synaptic 5-HT Serotonin_2->MAOA_Inhibited Binding Blocked

Caption: MAO-A inhibition by a phenoxathiin derivative prevents serotonin breakdown.

Experimental Protocols and Workflows

A systematic approach is required to identify and characterize novel phenoxathiin-based MAO-A inhibitors. The workflow involves synthesis, in vitro enzymatic screening for potency and selectivity, and subsequent cell-based assays to determine efficacy in a biological context and assess potential cytotoxicity.

Experimental_Workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Screening cluster_cellular Cell-Based Validation cluster_lead Outcome Synthesis 1. Synthesis of Phenoxathiin Derivatives MAOA_Assay 2. MAO-A Inhibition Assay (Determine IC₅₀) Synthesis->MAOA_Assay MAOB_Assay 3. MAO-B Inhibition Assay (Determine IC₅₀) MAOA_Assay->MAOB_Assay Selectivity 4. Calculate Selectivity Index (SI = IC₅₀ B / IC₅₀ A) MAOB_Assay->Selectivity Cytotoxicity 5. Cytotoxicity Assay (Determine CC₅₀) Selectivity->Cytotoxicity Cell_MAO 6. Cellular MAO-A Assay (Confirm Target Engagement) Cytotoxicity->Cell_MAO Lead_Compound Lead Compound (Potent, Selective, Non-toxic) Cell_MAO->Lead_Compound

Caption: High-throughput screening workflow for phenoxathiin derivatives.

Protocol 1: General Synthesis of 1-Substituted Phenoxathiin 10,10-Dioxides

This protocol provides a generalized route adapted from methodologies for synthesizing phenoxathiin derivatives.[11] Specific reaction conditions (e.g., catalysts, temperature, time) must be optimized for individual target compounds.

Objective: To synthesize target phenoxathiin derivatives for biological evaluation.

Materials:

  • Appropriately substituted 1,2-dihaloarenes or 1-halo-2-nitroarenes

  • 2-sulfanylphenol

  • Base (e.g., K₂CO₃, NaOH)

  • Solvent (e.g., DMF, DMSO)

  • Oxidizing agent (e.g., H₂O₂, m-CPBA)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Cyclization: In a round-bottom flask, dissolve the 2-sulfanylphenol and the substituted dihaloarene in an appropriate solvent.

  • Add a suitable base and heat the reaction mixture under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude phenoxathiin product by column chromatography.

  • Oxidation: Dissolve the purified phenoxathiin derivative in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Add the oxidizing agent (e.g., hydrogen peroxide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction until TLC analysis indicates complete conversion to the sulfone (phenoxathiin 10,10-dioxide).

  • Work up the reaction as appropriate for the chosen oxidant and solvent.

  • Purify the final product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro MAO-A/B Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits that detect hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[2][12][13] It is used to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

Objective: To quantify the inhibitory potency and selectivity of synthesized compounds against human recombinant MAO-A and MAO-B.

Materials:

  • MAO-A/B Inhibitor Screening Kit (e.g., from Abcam, Sigma-Aldrich, BioVision)[12][13][14] containing:

    • MAO-A and MAO-B enzymes (human, recombinant)

    • MAO Assay Buffer

    • MAO Substrate (e.g., Tyramine)

    • Fluorescent Probe (e.g., OxiRed™, Amplex Red)

    • Developer/Horseradish Peroxidase (HRP)

    • Inhibitor Controls (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)

  • Synthesized phenoxathiin derivatives

  • DMSO (spectroscopic grade)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions.[12][13]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each phenoxathiin derivative in DMSO.

    • Perform serial dilutions in MAO Assay Buffer to create a range of test concentrations (e.g., from 100 µM to 1 pM). The final DMSO concentration in the assay well should not exceed 1-2%.[12]

  • Assay Setup (in a 96-well plate):

    • Test Wells (S): Add 10 µL of each diluted test compound.

    • Enzyme Control (EC): Add 10 µL of MAO Assay Buffer (represents 0% inhibition).

    • Inhibitor Control (IC): Add 10 µL of the provided specific inhibitor (e.g., Clorgyline for MAO-A) working solution (represents 100% inhibition).

  • Enzyme Addition:

    • Prepare the MAO-A (or MAO-B) enzyme solution according to the kit protocol.

    • Add 50 µL of the MAO-A enzyme solution to each well (S, EC, IC).

    • Mix gently and incubate for 10 minutes at 25°C or 37°C to allow the inhibitors to interact with the enzyme.[15]

  • Reaction Initiation:

    • Prepare the MAO Substrate Solution containing the fluorescent probe, HRP/Developer, and substrate.

    • Add 40 µL of the Substrate Solution to all wells to start the reaction. Mix well.

  • Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence kinetically (one reading every 1-2 minutes) for 10-30 minutes at 25°C or 37°C.[12]

  • Data Analysis:

    • For each well, determine the rate of reaction (slope) by plotting fluorescence units versus time and selecting two points in the linear range of the plot.

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100[13]

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Repeat the entire procedure using the MAO-B enzyme to determine the IC₅₀ for the B isoform.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (MAO-B) / IC₅₀ (MAO-A).[16] A higher SI value indicates greater selectivity for MAO-A.

Protocol 3: Cell-Based Assays in SH-SY5Y Neuroblastoma Cells

These assays are crucial for validating the activity of lead compounds in a more physiologically relevant environment and assessing their safety profile.

Objective: To confirm target engagement within a cellular context and evaluate the cytotoxicity of lead phenoxathiin derivatives.

A. Cellular MAO-A Activity Assay

Materials:

  • SH-SY5Y human neuroblastoma cells (ATCC: CRL-2266)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Lead phenoxathiin derivatives

  • MAO-A Inhibitor Screening Kit (as in Protocol 2)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Seed SH-SY5Y cells in 6-well plates or 10-cm dishes and grow to ~80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the lead phenoxathiin derivative (and a vehicle control) for a predetermined time (e.g., 24 hours).[17]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells and homogenize or lyse them in MAO Assay Buffer or a suitable lysis buffer.[17]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular enzymes.

  • MAO-A Assay:

    • Determine the protein concentration of the cell lysate using a BCA or Bradford assay.

    • Perform the MAO-A activity assay on the cell lysates as described in Protocol 2, using a standardized amount of protein per well (e.g., 100 µg).[18]

  • Data Analysis: Compare the MAO-A activity in treated cells to the vehicle-treated control to determine the extent of inhibition within the cellular environment.

B. Cytotoxicity Assay (MTT Assay)

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • Lead phenoxathiin derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear, flat-bottom microplates

  • Absorbance microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the lead compounds. Include wells for a vehicle control (untreated cells) and a positive control for cell death (e.g., Triton X-100). Incubate for 24-48 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the % viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation and Interpretation

The data gathered from the experimental protocols should be compiled to facilitate the identification of promising lead candidates. A desirable compound will exhibit high potency (low IC₅₀) for MAO-A, a high selectivity index, and low cytotoxicity (high CC₅₀).

Compound IDMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI)CC₅₀ (µM) in SH-SY5Y
Control (Clorgyline) 2.53,5001,400> 50
Example-01 15.24,10027025.4
Example-02 8.712,5001,437> 50
Example-03 120.51,5001215.1

Interpretation:

  • Example-01: Shows good potency and selectivity for MAO-A, but exhibits some cytotoxicity.

  • Example-02: An excellent candidate. It is highly potent, demonstrates selectivity comparable to the control drug Clorgyline, and has a favorable cytotoxicity profile. This compound warrants further investigation.

  • Example-03: Has poor potency and low selectivity, making it a less desirable candidate for development as a selective MAO-A inhibitor.

References

  • Foley, C. K., et al. (1998). Selective inhibitors of monoamine oxidase (MAO). 5. 1-Substituted phenoxathiin inhibitors containing no nitrogen that inhibit MAO A by binding it to a hydrophobic site. Journal of Medicinal Chemistry, 41(12), 2118-25. Available from: [Link]

  • Gahr, M., & Kölle, M. A. (2022). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. Health Psychology Research. Available from: [Link]

  • León, R., et al. (2010). Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases. European Journal of Medicinal Chemistry, 45(12), 5671-8. Available from: [Link]

  • Gahr, M., & Kölle, M. A. (2022). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. Health Psychology Research. Available from: [Link]

  • Wikipedia. (2024). Monoamine oxidase inhibitor. Available from: [Link]

  • Foley, C. K., et al. (1998). Selective Inhibitors of Monoamine Oxidase (MAO). 5. 1-Substituted Phenoxathiin Inhibitors Containing No Nitrogen That Inhibit MAO A by Binding It to a Hydrophobic Site. Journal of Medicinal Chemistry. Available from: [Link]

  • Kim, D. Y., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. Available from: [Link]

  • Patsnap Synapse. (2024). What are MAO-A inhibitors and how do they work?. Available from: [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. Available from: [Link]

  • BioVision Inc. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Available from: [Link]

  • Wang, L., et al. (2013). Regioselective Synthesis of Phenoxathiin Derivatives under Transition-Metal-Free Conditions. Semantic Scholar. Available from: [Link]

  • Szabo, A., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology. Available from: [Link]

  • Anbarasan, R., et al. (2024). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Current Computer-Aided Drug Design. Available from: [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Available from: [Link]

  • Wang, Y., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules. Available from: [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Available from: [Link]

  • Ross, S. B., et al. (1989). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. Journal of Neural Transmission. General section. Available from: [Link]

  • Florvall, L., et al. (1976). Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine. Journal of Medicinal Chemistry. Available from: [Link]

  • Lu, C. W., et al. (2018). The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis. Frontiers in Cellular Neuroscience. Available from: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available from: [Link]

  • Simon, N., et al. (2022). Methylxanthines and Neurodegenerative Diseases: An Update. Nutrients. Available from: [Link]

  • Kumar, B., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. Available from: [Link]

  • Reyes-Parada, M., et al. (2019). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology. Available from: [Link]

  • Chimenti, F., et al. (2013). Design, synthesis and MAO inhibitory activity of 2-(arylmethylidene)-2, 3-dihydro-1-benzofuran-3-one derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • White, A. C., & Black, F. W. (1997). Selective Inhibitors of Monoamine Oxidase. 3. Structure−Activity Relationship of Tricyclics Bearing Imidazoline, Oxadiazole, or Tetrazole Groups. Journal of Medicinal Chemistry. Available from: [Link]

  • Bey, P., et al. (1985). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of Medicinal Chemistry. Available from: [Link]

  • Ozaki, M., et al. (1963). structure and activity relationship of monoamine oxidase inhibitors. Japanese Journal of Pharmacology. Available from: [Link]

  • Wiemer, T., et al. (2023). Methylxanthines and Neurodegenerative Diseases. Encyclopedia MDPI. Available from: [Link]

  • Mathew, B., et al. (2020). Mechanism of action of monoamine oxidase (MAO)‐A inhibitors. ResearchGate. Available from: [Link]

  • Animated biology with arpan. (2022). Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology. YouTube. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: 10-Phenylphenothiazine as a High-Performance, Water-Compatible Photocatalyst

Introduction: Overcoming the Aqueous Barrier in Photoredox Catalysis with 10-Phenylphenothiazine Visible-light photoredox catalysis has emerged as a powerful engine for innovation in organic synthesis and environmental r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Aqueous Barrier in Photoredox Catalysis with 10-Phenylphenothiazine

Visible-light photoredox catalysis has emerged as a powerful engine for innovation in organic synthesis and environmental remediation. However, the utility of many potent organic photocatalysts is often constrained by their poor solubility in aqueous media, a limitation that significantly curtails their application in biological systems and green chemistry protocols. 10-Phenylphenothiazine (PTH), a robust and inexpensive organic dye, possesses highly favorable redox potentials (E₁/₂ = -2.1 V for the excited state and E₁/₂ = 0.75 V for the ground state vs SCE) for a broad range of chemical transformations, from the reduction of aryl halides to oxidative degradation of persistent pollutants.[1] The primary challenge, its inherent hydrophobicity, has been effectively addressed through strategic immobilization on solid supports, rendering it a highly effective and recyclable water-compatible photocatalyst.[1][2]

This guide provides an in-depth exploration of the application of water-compatible 10-phenylphenothiazine, offering detailed protocols for its preparation and use in both environmental remediation and synthetic chemistry. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage the power of photoredox catalysis in aqueous environments.

Core Principles and Mechanistic Insights

The photocatalytic activity of 10-phenylphenothiazine is rooted in its ability to be excited by UV or visible light to a highly energetic state. In this excited state, PTH* can act as a potent single-electron donor (a strong reductant) or, after single-electron transfer, the resulting radical cation (PTH•+) can serve as a powerful oxidant. This dual reactivity allows PTH to mediate both reductive and oxidative chemical transformations.

In an aqueous environment, the insolubility of native PTH leads to aggregation, which quenches its photoactivity.[1] To circumvent this, PTH can be covalently anchored to hydrophilic solid supports, such as mesoporous silica. This immobilization strategy not only ensures compatibility with water but also prevents the π-π stacking that hampers its photocatalytic efficiency in aggregated states.[1]

The Photocatalytic Cycle of 10-Phenylphenothiazine in Aqueous Media

The photocatalytic cycle of immobilized PTH can proceed through two primary pathways, depending on the nature of the substrate and the desired transformation.

Experimental Workflow start Reaction Mixture (Substrate, Water, Catalyst) irradiation Visible Light Irradiation start->irradiation filtration Filtration irradiation->filtration catalyst Recovered Catalyst filtration->catalyst Solid filtrate Aqueous Filtrate filtration->filtrate Liquid wash Wash & Dry catalyst->wash extraction Solvent Extraction filtrate->extraction reuse Catalyst Reuse wash->reuse organic_phase Organic Phase extraction->organic_phase Product aqueous_phase Aqueous Phase (Waste) extraction->aqueous_phase Waste purification Purification organic_phase->purification product Final Product purification->product

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isoquinoline N-Oxide Synthesis &amp; Optimization

Welcome to the Application Support Center for Isoquinoline N-Oxide Synthesis. This hub is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the oxidatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Isoquinoline N-Oxide Synthesis. This hub is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the oxidation of isoquinolines and the de novo annulation of oxime precursors.

Below, you will find mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure high-fidelity synthesis.

Strategic Synthesis Workflow

Workflow A Isoquinoline N-Oxide Target Molecule B Direct N-Oxidation (Pre-formed Ring) A->B Substrate available C De Novo Annulation (Acyclic Oximes) A->C Highly functionalized B1 mCPBA / DCM (Mild, 23 °C) B->B1 B2 H2O2 / Ultrasound (Green, Aqueous) B->B2 C1 Ir(III) Catalysis (C-H Activation) C->C1 C2 PIFA / TFE (Oxidative Cyclization) C->C2

Strategic workflow for isoquinoline N-oxide synthesis via direct oxidation or de novo annulation.

Section 1: Direct N-Oxidation of Pre-formed Isoquinolines

FAQ 1: Why am I observing ring-opening byproducts instead of the desired N-oxide during oxidation?

Causality & Mechanistic Insight: The isoquinoline ring system consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring. If harsh oxidants like potassium permanganate (KMnO₄) are used, the oxidation preferentially attacks the benzene nucleus, leading to ring cleavage and the formation of phthalic acid and cinchomeronic acid[1]. To selectively oxidize the nitrogen atom without disrupting the aromatic system, electrophilic peracids (such as mCPBA) or hydrogen peroxide (H₂O₂) must be utilized. The nucleophilic imine nitrogen attacks the electrophilic oxygen of the peracid, forming the N-oxide while preserving the heterocyclic core[2].

Quantitative Comparison of Direct Oxidation Parameters

Oxidant SystemSolventTemp (°C)TimeYield (%)Key Advantage
mCPBA (1.2 equiv)CH₂Cl₂232-4 h64-85Mild conditions, high functional group tolerance[2]
35% H₂O₂ + Perfluorosulfonic acidH₂O (Ultrasound)Ambient15 min96Ultra-fast, green chemistry, scalable[3]
Self-Validating Protocol: Ultrasound-Assisted H₂O₂ Oxidation

This protocol leverages cavitation from ultrasonic waves to enhance mass transfer in an aqueous biphasic system, drastically reducing reaction time while avoiding overoxidation[3].

  • Setup: In a 50 mL round-bottomed flask, add 1.29 g (10 mmol) of isoquinoline.

  • Reagent Addition: Sequentially add 1.1 g of 35% w/w hydrogen peroxide, 5% w/w perfluorosulfonic acid resin (catalyst), and 10 mL of deionized water.

  • Reaction: Submerge the flask in a 30 W / 20 kHz ultrasonic reactor. Sonicate for exactly 15 minutes at ambient temperature.

    • Validation Check: The mixture should transition from a heterogeneous suspension to a more uniform dispersion. TLC (DCM:MeOH 9:1) should show complete consumption of the starting material (Rf ~0.8) and the formation of a highly polar spot (Rf ~0.2).

  • Workup: Filter the mixture to recover the solid perfluorosulfonic acid resin. Distill the aqueous filtrate under reduced pressure to remove the water.

  • Purification: Recrystallize the crude residue from ethyl acetate/hexane to yield ~1.39 g (96%) of pure isoquinoline N-oxide as a crystalline solid.

Section 2: De Novo Synthesis via Oxime Annulation

For highly substituted isoquinoline N-oxides, pre-forming the isoquinoline ring is often inefficient. Instead, transition-metal-catalyzed or hypervalent iodine-mediated cyclization of oximes is preferred.

FAQ 2: My Ir(III)-catalyzed cyclization of aryloximes with diazo compounds is stalling at low conversions. How do I push it to completion?

Causality & Mechanistic Insight: The synthesis of isoquinoline N-oxides from aryloximes and α-diazocarbonyls via CpIr(III) catalysis relies on a delicate tandem sequence: C-H activation, carbene insertion, and cyclization. If the reaction stalls, it is typically due to the initial C-H metalation step outcompeting the subsequent Ir-carbene formation, leading to catalyst resting states that do not turn over[4]. Furthermore, coordinating solvents can poison the active [IrCp] catalytic species. Using non-coordinating solvents like 1,2-dichloroethane (DCE) and adding a silver salt (e.g., AgNTf₂) as a halide scavenger is critical to generate the highly active cationic iridium species required for efficient turnover[5].

Self-Validating Protocol: Ir(III)-Catalyzed Intermolecular Annulation
  • Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine acetophenone oxime (0.2 mmol) and the target α-diazocarbonyl compound (0.24 mmol, 1.2 equiv).

  • Catalyst Loading: Add [IrCp*Cl₂]₂ (2.0 mol %) and AgNTf₂ (8.0 mol %).

    • Validation Check: The addition of AgNTf₂ should immediately result in the precipitation of AgCl (a white, cloudy solid), confirming the successful generation of the active cationic Ir(III) complex.

  • Solvent & Heating: Add 2.0 mL of anhydrous DCE. Seal the tube and stir at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove metal residues.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography (silica gel, EtOAc/Hexanes gradient) to afford the polysubstituted isoquinoline N-oxide (typically >90% yield)[5].

FAQ 3: When using hypervalent iodine (PIFA) to cyclize o-vinylaryl ketoximes, I am isolating a mixture of isoquinoline N-oxide and isoindole N-oxide. How do I control the regioselectivity?

Causality & Mechanistic Insight: The oxidative cyclization of ketoximes with alkenes using phenyliodine bis(trifluoroacetate) (PIFA) proceeds via the oxidation of the oxime to a reactive electrophilic intermediate, which is then trapped by the pendant alkene. The regioselectivity (6-endo vs. 5-exo cyclization) is governed by the relative stability of the transition states. Terminal substitutions on the alkene sterically hinder the 6-endo pathway, forcing the reaction into a 5-exo cyclization that yields isoindole N-oxides. Conversely, internal alkene substitutions or the use of highly fluorinated, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) stabilize the 6-endo transition state, exclusively driving the formation of the 6-membered isoquinoline N-oxide[6].

Solvent and Substituent Effects on PIFA-Mediated Cyclization

SolventAlkene SubstitutionMajor ProductYield (%)
Acetonitrile (MeCN)InternalIsoquinoline N-oxide<20
2,2,2-Trifluoroethanol (TFE)InternalIsoquinoline N-oxide93
TFETerminalIsoindole N-oxide83
TFEUnsubstitutedMixture (1:5)59
Self-Validating Protocol: PIFA-Mediated Oxidative Cyclization
  • Setup: Dissolve the internally substituted o-vinylaryl ketoxime (0.05 mmol) in 1.0 mL of 2,2,2-trifluoroethanol (TFE) in a 5 mL reaction vial.

  • Oxidation: Add PIFA (0.06 mmol, 1.2 equiv) in one portion at room temperature.

    • Validation Check: The reaction mixture will typically undergo a distinct color change (often turning deep yellow or orange) as the hypervalent iodine complex engages the oxime nitrogen.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor via TLC until the oxime is completely consumed.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (2 mL) and extract with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography to isolate the isoquinoline N-oxide[6].

References
  • Pharmaceutical Organic Chemistry-3 2024-2025 (Flipbuilder). Mechanisms of Quinoline and Isoquinoline Oxidation.1

  • Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids (PMC). mCPBA Oxidation Protocols.2

  • ISOQUINOLINE N-OXIDE | 1532-72-5 (ChemicalBook / Patent CN108003098). Ultrasound-Assisted Hydrogen Peroxide Oxidation.3

  • Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides from Oximes and Diazo Compounds (JACS). C-H Activation Mechanisms.4

  • Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds (Organic Letters). Iridium Catalysis Protocols.5

  • Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes (PMC). PIFA Oxidative Cyclization.6

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Phenothiazine Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for phenothiazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for phenothiazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in their synthetic protocols. Phenothiazine and its derivatives are cornerstones in medicinal chemistry, but their synthesis, particularly via classic methods like the Bernthsen reaction, can be fraught with difficulties leading to disappointing yields.[1]

This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues. We will delve into the causality behind each experimental parameter, grounding our advice in established chemical principles to empower you to not only fix the problem at hand but also to build more robust synthetic strategies for the future.

Part 1: Initial Diagnosis & General Issues

This section addresses broad problems that can manifest as a general decrease in yield, regardless of the specific synthetic step.

Q1: My overall yield is significantly lower than reported in the literature. Where should I begin my troubleshooting process?

Low yield is a common frustration, but a systematic approach can quickly identify the root cause. Before delving into the specifics of the reaction mechanism, it's crucial to validate the foundational parameters of your experiment.

Answer: Start by following a logical diagnostic workflow. The primary culprits for low yield often fall into one of four categories: Reagent Quality, Reaction Conditions, Side Reactions, or Product Loss during Workup.

Here is a workflow to guide your initial investigation:

G A Low Yield Observed B Verify Purity & Integrity of Starting Materials A->B Start Here C Review Core Reaction Conditions (Temp, Time) B->C Reagents OK? G Issue Unresolved: Consult Alternative Routes B->G Impurities Found D Analyze for Side Reactions (TLC, LCMS) C->D Conditions OK? C->G Deviation Found E Assess Purification for Mechanical Product Loss D->E Side Products ID'd? D->G Complex Mixture F Yield Improved E->F Yield Recovered? E->G High Loss

Caption: A logical workflow to diagnose and address causes of low reaction yields.[2]

Detailed Checks:

  • Reagent Quality: Ensure starting materials (e.g., diphenylamine, sulfur) and solvents are pure and, critically, anhydrous. Impurities can introduce competing reactions, leading to tarry by-products.[3] For catalysts like aluminum chloride or iodine, moisture is a key deactivating agent.[3][4] Use freshly opened reagents or verify their activity.

  • Inert Atmosphere: The phenothiazine core is highly susceptible to oxidation, which can form the corresponding sulfoxide or sulfone, especially at the high temperatures often required for the synthesis.[2] Conducting the reaction under a blanket of inert gas like nitrogen or argon is essential to prevent this major side reaction.[2]

  • Temperature Control: The Bernthsen synthesis of phenothiazine from diphenylamine and sulfur is typically performed between 140-160°C.[3] Deviations can be detrimental; too low a temperature may result in an incomplete reaction, while excessive heat can promote product degradation and byproduct formation.[3]

Part 2: Troubleshooting the Core Reaction

This section focuses on issues arising during the thionation and cyclization steps of the classic Bernthsen synthesis.

Q2: My TLC analysis shows a large amount of unreacted diphenylamine, even after the recommended reaction time. What is happening?

Answer: An incomplete reaction points to issues with activation energy or catalyst efficacy. Several factors could be at play:

  • Catalyst Deactivation: The most common culprit is a deactivated catalyst. Iodine and anhydrous aluminum chloride are both hygroscopic. If they have been exposed to atmospheric moisture, their catalytic activity will be severely diminished.[3][4]

    • The Scientist's Insight: Iodine's role is to act as a Lewis acid, activating the sulfur and facilitating the electrophilic attack on the diphenylamine ring.[5] Moisture will react with the catalyst, rendering it ineffective for this crucial step.

  • Insufficient Temperature: If you are certain your catalyst is active, the reaction temperature may be too low. The reaction can be vigorous, but it requires a specific thermal range to proceed efficiently.[3] A gradual increase of 10°C, while monitoring via TLC, can often initiate a sluggish reaction.[3]

  • Poor Mixing: In a molten-state reaction, ensure adequate stirring to maintain a homogenous mixture of reactants and catalyst.[6]

Q3: The reaction seems to work, but my crude product is a dark, complex mixture, and the yield of the desired phenothiazine is very low. What side reactions could be occurring?

Answer: A complex crude mixture is a hallmark of competing side reactions. The harsh conditions of the Bernthsen synthesis can promote several unwanted pathways.

  • Oxidation: As mentioned, oxidation to the phenothiazine-5-oxide is a primary side reaction.[2][7] This is minimized by rigorously maintaining an inert atmosphere.[2]

  • Over-Thionation/Polymerization: Excessive reaction times or temperatures can lead to the formation of poly-sulfurated species or tarry polymerization products.[3] Adhering to the optimized reaction time by monitoring TLC is critical.

  • Substituent Effects: If you are using a substituted diphenylamine, the position of the substituent can influence the cyclization and may lead to the formation of isomers.[3]

Below is a diagram illustrating the main reaction pathway and key side reactions.

G cluster_issues Potential Issues Start Diphenylamine + S8 + I2 Catalyst Intermediate Thionated Intermediate Start->Intermediate 140-160°C Unreacted Unreacted Diphenylamine Start->Unreacted Low Temp / Inactive Catalyst Cyclized Cyclization/ Aromatization Intermediate->Cyclized H2S evolution Tarry Tarry Byproducts (Side Product) Intermediate->Tarry High Temp / Long Time Product Phenothiazine (Desired) Cyclized->Product Oxidized Phenothiazine-5-Oxide (Side Product) Product->Oxidized O2 (Air) Exposure

Caption: Key reaction steps and common side pathways in Bernthsen synthesis.

Part 3: Purification and Isolation

A successful reaction is only half the battle. Significant product loss can occur during workup and purification.

Q4: My crude product is a dark, oily residue instead of a solid. How can I purify it and induce crystallization?

Answer: Obtaining an oily product is a common challenge, often due to the presence of impurities that inhibit crystallization. A multi-step purification strategy is required.

  • Initial Cleanup: After the reaction, the solidified melt is often ground and extracted first with water and then with dilute alcohol to remove the catalyst and other water-soluble impurities.[3][6]

  • Column Chromatography: This is the most effective method for separating the target phenothiazine from closely related impurities and colored byproducts.[3] A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a good starting point.[3] Monitor the fractions carefully by TLC.

  • Recrystallization: Once a sufficiently pure fraction is obtained from chromatography, recrystallization can be attempted. Ethanol is a commonly used solvent for phenothiazine, often yielding yellowish leaflets upon slow cooling.[3][6] If the product remains oily, try a different solvent system or use a seed crystal to induce crystallization.

Q5: I lose a significant portion of my product during column chromatography. How can I minimize this?

Answer: Product loss on the column can be due to irreversible adsorption or degradation.

  • Product Stability: Phenothiazines can be sensitive to acidic silica gel. If you suspect degradation, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

  • Streaking/Tailing: If the product streaks on the TLC plate, it indicates strong interaction with the stationary phase. Adding a small percentage of a more polar solvent to the eluent can improve mobility and lead to sharper bands and better recovery.

  • Alternative Purification: For some derivatives, purification via the formation of a stable adduct can be effective. For example, reacting crude phenothiazine with dihydropyran forms a derivative that can be easily crystallized. This adduct is then decomposed back to pure phenothiazine using a catalytic amount of acid.[8]

Protocols & Data

Protocol: Standard Bernthsen Synthesis of Phenothiazine

This protocol is based on established methods and should be performed in a well-ventilated fume hood due to the evolution of toxic hydrogen sulfide gas.[3][6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet leading to a scrubber (e.g., bleach solution), combine diphenylamine (1 mole equiv.), sulfur (2 mole equiv.), and anhydrous iodine (0.1 mole equiv.).

  • Reaction: Heat the mixture in an oil bath to 140-150°C. The mixture will melt, and the evolution of hydrogen sulfide gas will become apparent. Control the temperature carefully to maintain a steady, but not overly vigorous, reaction.[3]

  • Completion: Once the initial vigorous evolution of gas subsides, increase the temperature to 160°C for 1-2 hours to drive the reaction to completion.[3] Monitor progress via TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Workup: Allow the reaction mixture to cool and solidify. Grind the solid into a fine powder.

  • Extraction: Suspend the powder in hot water and stir for 30 minutes, then filter. Repeat this process with hot ethanol.[6] This removes the catalyst and some impurities.

  • Purification: The remaining solid is crude phenothiazine. Purify further by recrystallization from hot ethanol to obtain yellowish crystals.[3][6]

Table: Troubleshooting Reaction Parameters
ParameterSymptom of Mis-optimizationRecommended ActionScientific Rationale
Temperature Incomplete reaction (too low); Dark tarry product (too high)Optimize within the 140-160°C range.[3] Start lower and increase if needed.Balances the need for activation energy against the risk of thermal decomposition and side reactions.[3]
Catalyst Low conversion, high unreacted starting materialUse fresh, anhydrous I₂ or AlCl₃.[3][4] Ensure it is properly stored away from moisture.Catalysts act as Lewis acids to activate reactants; moisture deactivates them through hydrolysis.[5]
Atmosphere Dark green or brown crude product, extra spots on TLCMaintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[2]The sulfur bridge in phenothiazine is easily oxidized by atmospheric O₂, especially at high temperatures, forming sulfoxides.[2][9]
Reaction Time Incomplete reaction (too short); Low yield of desired product, more byproducts (too long)Monitor reaction progress by TLC every 30-60 minutes to determine the optimal endpoint.[3]Maximizes conversion of starting material while minimizing the formation of degradation or polymerization products.[3]

References

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (2023). Journal of Medicinal and Medical Chemistry. [Link]

  • Krasovska, M., et al. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules. [Link]

  • Vierling, D. E. (1959). Purification of phenothiazine. U.S. Patent No. 2,887,482.
  • Wei, P. H. L., & Zirkle, C. L. (1968). Purification of phenothiazine. U.S. Patent No. 3,381,007.
  • Wang, D., et al. (2015). Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C–S/C–N Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Phenothiazine. (n.d.). In Wikipedia. Retrieved March 20, 2024. [Link]

  • Kopystiańska, M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. [Link]

  • Ferreira, R. J., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules. [Link]

  • PHENOTHIAZINE SYNTHESIS. (2022, December 30). YouTube. [Link]

  • Acar, Ç., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Molecules. [Link]

  • Borys, M., et al. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics. [Link]

  • Iodine in organic synthesis. (2005). Indian Journal of Chemistry. [Link]

  • Retrosynthetic Approach to the Synthesis of Phenothiazines. (2021). ResearchGate. [Link]

  • Johnson, R. D., & Lewis, C. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology. [Link]

  • Oxidation of Selected Phenothiazine Drugs During... (2018). Journal of Analytical Toxicology. [Link]

  • Phenothiazine – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • ChemInform Abstract: Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. (2015). ResearchGate. [Link]

  • Synthesis of phenothiazine derivatives for antioxidant studies. (1958). Defense Technical Information Center. [Link]

  • Wang, T., et al. (2019). The Role of Iodine Catalyst in the Synthesis of 22-Carbon Tricarboxylic Acid and Its Ester: A Case Study. Molecules. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy. [Link]

  • Fields-Zinna, C. A., et al. (2013). Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters. Langmuir. [Link]

  • Application of iodine as an effective catalyst to organic synthesis. (2006). ResearchGate. [Link]

  • (PDF) Iodine in Organic Synthesis. (2005). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Stability of Phenoxathiin, 10-oxide in Aqueous Solutions

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals navigate the physicochemical chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals navigate the physicochemical challenges of working with Phenoxathiin, 10-oxide (PTO).

Because PTO possesses a highly hydrophobic tricyclic core paired with a polar, redox-sensitive sulfoxide moiety, its behavior in aqueous and semi-aqueous environments requires precise handling. This guide explains the causality behind common experimental failures and provides self-validating protocols to ensure the integrity of your assays.

Quantitative Physicochemical Profile

To successfully formulate Phenoxathiin, 10-oxide, you must first understand its baseline physical parameters. The table below summarizes the critical quantitative data required for experimental design:

PropertyValue / SpecificationMechanistic Implication
CAS Number 948-44-7Unique identifier for the sulfoxide derivative.
Molecular Weight 216.26 g/mol Required for precise molarity calculations in stock solutions.
Aqueous Solubility Practically InsolubleThe hydrophobic dibenzothiophene-like core prevents water solvation, necessitating co-solvents[1].
Organic Solubility Very soluble in DMF & DMSO; Soluble in MethanolHigh solubility in polar aprotic solvents allows for the creation of highly concentrated master stocks[1].
Melting Point 151 °C – 156 °CIndicates high crystalline lattice energy, further resisting dissolution in purely aqueous media[1].
Primary Degradants Phenoxathiin (Sulfide); Phenoxathiin 10,10-dioxide (Sulfone)The sulfoxide is an intermediate oxidation state, making it susceptible to both oxidation and reduction[2].

Frequently Asked Questions (FAQs)

Q1: Why does Phenoxathiin, 10-oxide immediately precipitate when I add it to my aqueous assay buffer? A1: This is a classic solvation failure. Despite the polar nature of the sulfoxide (S=O) bond, the molecule is dominated by its hydrophobic aromatic rings, rendering it practically insoluble in pure water (1)[1]. To overcome the thermodynamic barrier of disrupting water's hydrogen-bond network, you must use a co-solvent system (such as DMSO or DMF) to pre-solvate the compound before introducing it to the aqueous phase.

Q2: My LC-MS analysis shows two distinct new peaks over time in my aqueous stock. What is happening? A2: You are observing redox degradation. The sulfoxide moiety is an intermediate oxidation state. In the presence of dissolved oxygen, trace metals, or reactive oxygen species (ROS), the lone pair on the sulfur atom undergoes further oxidation to form phenoxathiin 10,10-dioxide (the sulfone) (2)[2]. Conversely, if your biological buffer contains strong reducing agents (like DTT or TCEP), the sulfoxide can be reduced back to the parent sulfide, phenoxathiin.

Q3: Is Phenoxathiin, 10-oxide sensitive to light during benchtop experiments? A3: Yes. The phenoxathiin core can absorb UV light, leading to triplet-state excitation. This excited state can react with dissolved oxygen to generate reactive oxygen species, accelerating chemical degradation and photobleaching in aqueous media (3)[3]. Always use amber vials for storage.

Troubleshooting Guide

Issue 1: Inconsistent Dosing / Micro-precipitation in Assays
  • Root Cause: Exceeding the absolute aqueous solubility limit, or localized supersaturation during stock addition.

  • Causality: When a highly concentrated DMSO stock is injected rapidly into water, the DMSO diffuses into the water faster than the PTO can remain solvated, causing immediate nucleation and micro-precipitation.

  • Solution: Utilize the "Dropwise Integration" method (see Protocol 1). Keep the final co-solvent concentration below 5% (v/v) to maintain biological compatibility while ensuring the compound remains in solution.

Issue 2: Chemical Degradation During Storage
  • Root Cause: Auto-oxidation catalyzed by trace transition metals in the buffer or dissolved O2​ (4)[4].

  • Causality: Transition metals facilitate single-electron transfer reactions that convert dissolved oxygen into ROS, which rapidly oxidizes the sulfoxide to a sulfone.

  • Solution: Degas all aqueous buffers with Nitrogen or Argon prior to use. Add a metal chelator like EDTA (0.1 mM) to the buffer to sequester catalytic metals.

Visualizations of Mechanisms and Workflows

degradation_pathway PTO Phenoxathiin, 10-oxide (Target State) Sulfide Phenoxathiin (Reduced State) PTO->Sulfide Reduction (Reducing Agents e.g., DTT) Sulfone Phenoxathiin 10,10-dioxide (Oxidized State) PTO->Sulfone Oxidation (ROS, Dissolved O2, Light) Sulfide->PTO Mild Oxidation

Figure 1: Redox degradation pathways of Phenoxathiin, 10-oxide in aqueous environments.

troubleshooting_workflow Start Aqueous Formulation of Phenoxathiin, 10-oxide SolCheck Is precipitation observed? Start->SolCheck AddSolvent Increase Co-solvent (DMSO/DMF up to 5%) SolCheck->AddSolvent Yes DegradCheck Is chemical degradation (sulfone/sulfide) detected? SolCheck->DegradCheck No AddSolvent->SolCheck Degas Degas buffer (N2/Ar) & store in amber vials DegradCheck->Degas Yes Valid Proceed to Experiment (Self-Validated System) DegradCheck->Valid No Degas->DegradCheck

Figure 2: Troubleshooting workflow for stable aqueous formulation of Phenoxathiin, 10-oxide.

Experimental Protocols

Protocol 1: Preparation of a Stable Semi-Aqueous Stock Solution

This protocol utilizes a self-validating visual checkpoint to ensure complete solvation without localized precipitation.

Step 1: Master Stock Preparation

  • Weigh exactly 2.16 mg of Phenoxathiin, 10-oxide.

  • Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Vortex for 30 seconds until optically clear.

Step 2: Buffer Preparation

  • Prepare your target aqueous buffer (e.g., PBS, pH 7.4).

  • Degas the buffer by bubbling Nitrogen gas through the solution for 15 minutes to displace dissolved oxygen.

  • Add 0.1 mM EDTA to chelate trace metals.

Step 3: Dropwise Integration (The Critical Step)

  • Place 9.5 mL of the degassed buffer on a magnetic stirrer at 500 RPM.

  • Using a micropipette, add 0.5 mL of the 10 mM DMSO stock dropwise (1 drop per second) directly into the vortex of the stirring buffer.

  • Self-Validation Checkpoint: The solution must remain optically clear. If any cloudiness persists after 1 minute of stirring, the solubility limit for your specific buffer system has been exceeded.

Protocol 2: HPLC-UV Stability Indicating Assay

This protocol is a self-validating analytical system designed to baseline-resolve the target compound from its oxidized and reduced degradants.

Step 1: Mobile Phase Setup

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

Step 2: Sample Preparation & System Suitability

  • Prepare a System Suitability Test (SST) sample containing 10 µg/mL each of Phenoxathiin (Sulfide), Phenoxathiin, 10-oxide (Target), and Phenoxathiin 10,10-dioxide (Sulfone).

  • Self-Validation Checkpoint: Inject the SST. The method is only valid if all three peaks are baseline resolved (Resolution > 1.5). The elution order will be: Sulfoxide (most polar) Sulfone Sulfide (most hydrophobic).

Step 3: Chromatographic Analysis

  • Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Monitor UV absorbance at 254 nm.

  • Inject your aqueous formulation at T=0, T=24h, and T=48h to monitor the Area Under the Curve (AUC) of the sulfoxide peak relative to the emergence of sulfone or sulfide peaks.

Sources

Optimization

Technical Support Center: Troubleshooting Aryne Regioselectivity

Welcome to the Aryne Chemistry Technical Support Center. As application scientists and drug development professionals, we know that unsymmetrical arynes (such as 3-substituted benzynes) offer incredible potential for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Aryne Chemistry Technical Support Center. As application scientists and drug development professionals, we know that unsymmetrical arynes (such as 3-substituted benzynes) offer incredible potential for the convergent synthesis of complex aromatic scaffolds. However, achieving high regioselectivity during nucleophilic addition or cycloaddition remains a persistent challenge.

This guide provides field-proven troubleshooting strategies, predictive models, and validated protocols to help you control and optimize regioselectivity in your aryne workflows.

Part 1: Frequently Asked Questions (Troubleshooting Regioselectivity)

Q1: Why does my 3-alkylbenzyne yield a 1:1 mixture of regioisomers, while my 3-methoxybenzyne is highly selective (>95:5)? A: This discrepancy is explained by the Aryne Distortion Model (ADM) , pioneered by Garg and Houk[1]. Historically, chemists assumed that steric hindrance (the "Steric Model") or charge stabilization dictated nucleophilic attack. However, aryne reactions proceed through very early transition states with exceptionally low enthalpic barriers[1]. Therefore, ground-state geometry dictates reactivity. Inductively electron-withdrawing groups (EWGs) like -OMe or -F distort the aryne triple bond. The internal bond angle at the meta carbon becomes significantly larger (more linear and sp-hybridized) than at the ortho carbon[1]. Nucleophiles preferentially attack this more linear, electrophilic terminus because it requires the lowest transition-state distortion energy[1]. Alkyl groups lack strong inductive effects, resulting in minimal ground-state distortion and, consequently, poor regioselectivity.

Q2: How can I computationally predict the major regioisomer before committing to a synthetic route? A: You can predict the preferred site of attack using routine Density Functional Theory (DFT) calculations. By optimizing the ground-state geometry of your target aryne (e.g., at the B3LYP/6-311+G(d,p) level), you can compare the internal angles of the two alkyne carbons[1]. The carbon with the larger internal angle is the most electrophilic and will be the preferred site of nucleophilic attack[2].

Q3: My substrate lacks strong inductively withdrawing groups. Can I override the inherent substrate bias to achieve regioselectivity? A: Yes, by transitioning from free arynes to metal-bound aryne complexes. The Metal Aryne Reactivity/Selectivity (MAR/S) Model demonstrates that late transition metals (such as Ni) coordinated with unsymmetrical ligands (e.g., CyPHOX) can dictate the regiochemical outcome[3]. In these systems, binding selectivity is controlled by an interplay of ligand-induced and aryne substituent-induced distortion[3]. By leveraging catalyst control, you can override poor substrate control and achieve highly regioselective difunctionalizations[3].

Q4: Can reaction conditions, such as solvent choice, influence the regiochemical outcome of my aryne trapping? A: Absolutely. The regioselectivity of aryne trapping reactions can be tuned by changing the solvent. For example, in the aryne-Abramov reaction and azide cycloadditions, highly polar solvents stabilize the polarized transition states associated with electronegative substituents, thereby enhancing regioselectivity. Conversely, switching to nonpolar solvents can attenuate or even invert these selectivities.

Part 2: Logical Workflows & Visualizations

To conceptualize how ground-state properties dictate experimental outcomes, refer to the ADM logical flow below.

ADM A Unsymmetrical Aryne Precursor B Inductive EWG (e.g., -F, -OMe) A->B features C Ground-State Bond Distortion B->C causes D Larger Internal Angle (More Linear Carbon) C->D creates E Preferred Site of Nucleophilic Attack D->E dictates

Caption: Logical flow of the Aryne Distortion Model (ADM) dictating regioselectivity.

Part 3: Quantitative Data on Aryne Regioselectivity

The table below summarizes the relationship between substituent inductive effects, computed internal angle distortion, and the resulting experimental regioselectivity for 3-substituted benzynes[1].

3-SubstituentInductive EffectSteric A-ValueInternal Angle Difference (Δ°)Typical Regioselectivity (C-meta : C-ortho)
-OMe Strong EWG~0.60~15°>95 : 5
-F Strong EWG0.15~12°90 : 10
-Cl Moderate EWG0.43~8°80 : 20
-Br Moderate EWG0.38~6°75 : 25
-I Weak EWG0.43~4°65 : 35

Note: The highest selectivity is observed for the smallest substituent (Fluoro), proving that steric effects do not primarily dictate regioselectivities in reactions of 3-halobenzynes[1].

Part 4: Validated Experimental Protocols

Protocol A: Fluoride-Induced Generation and Trapping of Unsymmetrical Arynes

Causality Focus: Utilizing Kobayashi precursors (silyl aryl triflates) allows for aryne generation under exceptionally mild, neutral conditions, preventing the decomposition of sensitive nucleophiles or the protonation of intermediates.

Materials:

  • 3-Substituted-2-(trimethylsilyl)aryl triflate (1.0 equiv)

  • Nucleophile / Trapping Agent (1.2 - 1.5 equiv)

  • Cesium Fluoride (CsF) or TBAF (2.0 - 3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Ar). Reasoning: Aryne intermediates and basic nucleophiles are highly sensitive to trace moisture, which can cause premature quenching.

  • Reagent Loading: Add the silyl aryl triflate precursor and the nucleophile to the flask. Dissolve in anhydrous MeCN (0.1 M concentration).

  • Activation: Add the fluoride source (CsF) in one portion at room temperature. Reasoning: The fluoride ion selectively attacks the highly oxophilic silicon atom, triggering a concerted 1,2-elimination of the triflate leaving group to generate the aryne intermediate in situ.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat to 50°C depending on nucleophile nucleophilicity). Monitor the consumption of the triflate precursor via TLC.

  • Quenching & Analysis: Once complete, quench with saturated aqueous NH₄Cl. Extract with EtOAc. To determine the exact regiomeric ratio, add an internal standard (e.g., hexamethylbenzene) to the crude mixture and analyze via ¹H NMR prior to column chromatography[1].

Protocol B: Transition-Metal Catalyzed Regioselective Aryne Difunctionalization

Causality Focus: Pre-forming a chiral/unsymmetrical metal complex ensures that the catalyst coordinates the aryne intermediate before background nucleophilic attack occurs, allowing catalyst control to override inherent substrate bias[3].

Workflow Step1 1. Pre-complexation (Ni(cod)2 + CyPHOX Ligand) Step2 2. Addition of Silyl Aryl Triflate & Coupling Partners Step1->Step2 Establishes Catalyst Control Step3 3. Fluoride Activation (TBAF/CsF) Step2->Step3 Substrate Prep Step4 4. Metal-Aryne Formation & Regioselective Insertion Step3->Step4 Mild Elimination Step5 5. Regioisomer Analysis (NMR/HPLC) Step4->Step5 Product Isolation

Caption: Step-by-step workflow for transition-metal catalyzed regioselective aryne trapping.

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In an argon-filled glovebox, combine Ni(cod)₂ (10 mol%) and the unsymmetrical ligand (e.g., CyPHOX, 12 mol%) in anhydrous THF. Stir for 30 minutes to ensure complete complexation.

  • Substrate Addition: Add the unsymmetrical silyl aryl triflate (1.0 equiv) and the desired coupling partners to the catalyst solution.

  • Controlled Generation: Slowly add a mild fluoride source (e.g., TBAF) over 1 hour using a syringe pump. Reasoning: Slow generation of the aryne ensures that the concentration of the free aryne remains low, maximizing the probability of metal coordination (MAR/S model) rather than unselective background trapping[3].

  • Workup: Remove the vessel from the glovebox, filter through a short pad of silica to remove the metal catalyst, and concentrate for NMR analysis.

References

  • Garg N. K.; Houk K. N. et al. "The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions." Journal of the American Chemical Society. 1

  • Garg N. K.; Houk K. N. et al. "An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes." Journal of the American Chemical Society. 2

  • "Crystallographic, Electronic Structure, and Computational Studies of PHOX–Ni Aryne Complexes: Origins of Regioselectivity in Metal-Bound Aryne Synthesis and Difunctionalization." JACS Au.3

  • "The Aryne-Abramov Reaction as a 1,2-Benzdiyne Platform for the Generation and Solvent-Dependent Trapping of 3-Phosphonyl Benzyne." NSF Public Access Repository. Link

Sources

Troubleshooting

Technical Support Center: Optimizing PIFA-Mediated Oxidations &amp; Solvent Effects

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the hypervalent iodine(III) reagent, phenyliodine bis(trifluoroacetate) (PIFA).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the hypervalent iodine(III) reagent, phenyliodine bis(trifluoroacetate) (PIFA). PIFA is a powerful, metal-free oxidant, but its reactivity profile is profoundly dictated by its solvent environment.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols for utilizing PIFA. We will specifically focus on the transformative effects of fluorinated solvents like hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), which are critical for controlling single-electron transfer (SET) and ionic pathways.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does PIFA outperform PIDA in standard solvents but show similar oxidative strength in HFIP? A1: In standard non-hydrogen-bonding solvents like acetonitrile (MeCN), PIFA is a significantly stronger oxidant than phenyliodine diacetate (PIDA). Causality: The highly electron-withdrawing nature of PIFA's trifluoroacetate ligands increases the electrophilicity of the iodine(III) center. However, in HFIP, this dynamic shifts. HFIP is an extreme hydrogen-bond donor. It forms robust H-bonded adducts with the acetate ligands of PIDA, drastically increasing PIDA's oxidative potential. Conversely, the fluorine atoms on PIFA's trifluoroacetate ligands decrease their H-bonding ability. Consequently, HFIP has a minimal enhancing effect on PIFA, making the oxidative strengths of PIDA and PIFA nearly equivalent in this specific solvent 1.

Q2: Should I choose TFE or HFIP for PIFA-mediated Single Electron Transfer (SET) oxidations? A2: Both are excellent, but they serve slightly different kinetic profiles. For highly sensitive substrates (e.g., electron-rich phenols or ethers), HFIP provides maximum stabilization of the resulting radical cations due to its high polarity and extreme H-bond donating capacity 2. However, TFE is often sufficient and more cost-effective for standard oxidative cyclizations. For instance, in the synthesis of isoquinoline N-oxides, switching from MeCN to TFE increased the product yield from 57% to 92% because TFE stabilized the reactive, positively charged intermediates without acting as a competing nucleophile 3.

Q3: How do fluorinated solvents prevent undesired nucleophilic attack during dearomatization? A3: Fluoroalcohols like HFIP and TFE are highly polar but weakly nucleophilic. In a PIFA-mediated dearomatization, the initial oxidation generates a highly reactive electrophilic intermediate. If a standard polar solvent like methanol is used, the solvent itself will attack the intermediate. HFIP and TFE provide the necessary dielectric environment to stabilize charge separation without participating in nucleophilic trapping, allowing your intended (and often weaker) nucleophile to selectively attack the substrate.

Part 2: Quantitative Data & Solvent Comparison

To illustrate the profound impact of solvent selection on PIFA-mediated reactions, consider the optimization data for the oxidative cyclization of ketoximes to isoquinoline N-oxides. The data clearly demonstrates why fluorinated solvents are the industry standard for these transformations 3:

Oxidant (1.2 equiv)Solvent (1.0 mL)Conversion (%)Yield (%)Mechanistic Observation
PIFAAcetonitrile (MeCN)>9557Significant decomposition; poor stabilization of cation.
PIFADichloromethane (DCE)>9573Moderate yield; lack of H-bonding network.
PIFAMethanol (MeOH)7057Solvent acts as a competing nucleophile.
PIFAHexafluoroisopropanol (HFIP)>9575Good stabilization, but potential over-activation.
PIFA Trifluoroethanol (TFE) >95 92 Optimal balance of cation stabilization and non-nucleophilicity.

Part 3: Troubleshooting Guide

Issue 1: Rapid decomposition of starting material into a complex mixture.

  • Cause: The oxidation potential of PIFA in your current solvent is too high, leading to unselective radical generation, or the solvent is failing to stabilize the intermediate, causing polymerization.

  • Solution: Switch the solvent to TFE or HFIP. If using MeCN is mandatory for solubility reasons, ensure the reaction is cooled to at least 0 °C and verify stoichiometry. Excess PIFA rapidly leads to over-oxidation.

Issue 2: Poor conversion or sluggish reactivity.

  • Cause: PIFA has poor solubility in highly non-polar solvents (like hexanes), or the substrate requires Lewis acid activation.

  • Solution: PIFA is highly soluble in THF, MeCN, and Toluene compared to PIDA 4. If using a non-polar solvent is required, consider adding a Lewis acid like BF3·OEt2 to activate the PIFA, which facilitates the departure of the trifluoroacetate ligand.

Issue 3: Over-oxidation during dimerization (e.g., Bodipy or Porphyrin coupling).

  • Cause: The localized concentration of PIFA is too high, leading to consecutive oxidations of the newly formed, more electron-rich dimer.

  • Solution: Implement a portion-wise or dropwise addition strategy at cryogenic temperatures (-78 °C) 5.

G Start Start PIFA Oxidation CheckYield Is the yield low or decomposition observed? Start->CheckYield SolventCheck Are you using MeCN or DCM? CheckYield->SolventCheck Yes SwitchTFE Switch to TFE or HFIP (Stabilizes cation) SolventCheck->SwitchTFE Yes TempCheck Is over-oxidation occurring? SolventCheck->TempCheck No LowerTemp Lower temp to -78°C & add PIFA portion-wise TempCheck->LowerTemp Yes

Decision Tree for Troubleshooting PIFA-Mediated Oxidations.

Part 4: Validated Experimental Protocols

Protocol A: PIFA-Mediated Oxidative Cyclization in TFE

Purpose: High-yielding synthesis of N-heterocycles via stabilization of cationic intermediates.

  • Preparation: In an oven-dried 10 mL round-bottom flask, dissolve the ketoxime substrate (0.05 mmol) in 0.5 mL of anhydrous 2,2,2-trifluoroethanol (TFE).

  • Oxidant Quality Control: Weigh out PIFA (0.06 mmol, 1.2 equiv).

    • Self-Validation Check: PIFA must be a white, free-flowing powder. If it is yellow or sticky, it has hydrolyzed to iodosobenzene derivatives and must be discarded.

  • Reaction: Add the PIFA in one portion to the stirring solution at room temperature.

    • Causality: The solution may undergo a transient color change indicating the formation of the charge-transfer complex between the iodine(III) center and the aromatic ring.

  • Monitoring: Stir for 1-2 hours. Monitor via TLC. The highly polar nature of TFE ensures the cationic intermediate remains stabilized until intramolecular cyclization is complete.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 (2 mL) to neutralize the liberated trifluoroacetic acid. Extract with EtOAc (3 x 5 mL).

Protocol B: Controlled Oxidative Coupling of Bodipy Monomers

Purpose: Preventing over-oxidation in highly conjugated, electron-rich systems.

  • Preparation: Dissolve the Bodipy monomer (0.1 mmol) in anhydrous CH2Cl2 (5 mL) under an argon atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Activation: Add BF3·OEt2 (0.06 mmol, 0.6 equiv) dropwise.

  • Controlled Oxidation: Prepare a solution of PIFA (0.09 mmol, 0.9 equiv) in CH2Cl2 (1 mL). Add this solution in three equal portions (0.3 equiv each) over a 10-minute period.

    • Causality: Portion-wise addition keeps the steady-state concentration of the oxidant low. This prevents the newly formed dimer (which has a lower oxidation potential than the monomer) from undergoing further, destructive oxidation 5.

    • Self-Validation Check: The reaction mixture should remain deeply colored but homogenous; the appearance of black precipitates indicates uncontrolled decomposition, requiring an immediate halt.

  • Workup: After 30 minutes at -78 °C, quench with water, warm to room temperature, and extract with CH2Cl2.

G Substrate Aromatic Substrate (e.g., Phenol / Ether) SET Single Electron Transfer (SET) Pathway Substrate->SET PIFA PIFA Oxidant [PhI(OCOCF3)2] PIFA->SET Accepts Electron RadicalCation Radical Cation Intermediate Stabilized by HFIP/TFE SET->RadicalCation H-Bonding Network Prevents Decomposition Product Target Product (Coupling / Dearomatization) RadicalCation->Product Selective Nucleophilic Attack

PIFA SET Oxidation Pathway Stabilized by Fluorinated Solvents.

References

  • Hydrogen Bonding to Hexafluoroisopropanol Controls the Oxidative Strength of Hypervalent Iodine Reagents. Journal of the American Chemical Society (ACS). URL:[Link]

  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. PMC (NIH). URL:[Link]

  • Accelerating Effect of the Addition of HFIP on the Oxidation of Alcohols Using TEMPO/PIDA. ResearchGate. URL:[Link]

  • Ligand exchange of aryl iodine dicarboxylates to form reagents with differing solubilities. Arkivoc. URL:[Link]

  • Phenyliodine(III) Bis(trifluoroacetate) (PIFA)-Promoted Synthesis of Bodipy Dimers Displaying Unusual Redox Properties. Organic Letters (ACS). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Computational Profiling of Phenoxathiin Electronic Structure: A Comparative Guide to DFT Methods and Software

Phenoxathiin is a sulfur- and oxygen-containing tricyclic heterocycle characterized by a unique "butterfly" folded geometry. Its electron-rich nature and redox-active properties make it a highly valuable scaffold in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Phenoxathiin is a sulfur- and oxygen-containing tricyclic heterocycle characterized by a unique "butterfly" folded geometry. Its electron-rich nature and redox-active properties make it a highly valuable scaffold in drug development (e.g., antipsychotics), organic light-emitting diodes (OLEDs), and advanced host-guest macrocycles 12. However, predicting the electronic structure of phenoxathiin—specifically its puckering angle, HOMO-LUMO gap, and excited-state dynamics—requires rigorous computational chemistry workflows.

As a Senior Application Scientist, I frequently evaluate the trade-offs between computational cost and accuracy when modeling heterocyclic systems. This guide objectively compares the performance of leading Density Functional Theory (DFT) functionals and software packages for analyzing phenoxathiin. By understanding the causality behind these experimental choices, researchers can build self-validating computational protocols that yield field-proven insights.

The Causality of Methodological Choices in Phenoxathiin Modeling

Phenoxathiin's central ring contains two heteroatoms with differing electronegativities and polarizabilities (O and S). This induces a puckered conformation, typically with a dihedral angle around 130°–140° 13. The choice of DFT functional directly dictates the accuracy of the modeled properties:

  • Ground-State Geometry: Global hybrid functionals like B3LYP (coupled with Pople basis sets like 6-31G(d) or 6-31+G(d)) are historically standard and provide excellent agreement with X-ray crystallographic data for the puckering angle. The inclusion of diffuse functions (+) is critical when evaluating anionic states or electron-withdrawing substituents (e.g., diazonium or nitro groups) that flatten the nucleus 1.

  • Thermodynamic Properties: For calculating standard enthalpy ( Δf​HΘ ) and Gibbs free energy ( Δf​GΘ ), B3LYP/6-31G* has proven reliable for polychlorinated phenoxathiins 4. However, modern meta-GGA functionals (like M06-2X) better capture non-covalent intramolecular interactions.

  • Excited States & Photophysics: Phenoxathiin derivatives exhibit complex phosphorescence and fluorescence due to d-p π bonds and HOMO-LUMO transitions 3. Standard B3LYP often underestimates charge-transfer (CT) excitation energies. Therefore, long-range corrected functionals (e.g., CAM-B3LYP or ω B97XD) are mandatory for Time-Dependent DFT (TD-DFT) calculations to accurately model UV-Vis absorption and emission spectra.

FunctionalCausality Goal Target Property Geom Ground State Geometry (Puckering Angle) Goal->Geom Thermo Thermodynamics (ΔG, ΔH) Goal->Thermo Excited Excited States (UV-Vis, Phosphorescence) Goal->Excited B3LYP B3LYP/6-31+G(d) Cost-Effective Geom->B3LYP Sufficient M062X M06-2X/def2-TZVP Captures Dispersion Thermo->M062X Recommended CAM CAM-B3LYP or wB97XD Long-Range Corrected Excited->CAM Critical for CT states

Causality diagram mapping target electronic properties to the optimal DFT functional choice.

Comparison of Computational Software & Functionals

Table 1: Quantitative & Qualitative Comparison of DFT Workflows for Phenoxathiin Derivatives

Method / FunctionalRecommended Basis SetBest Use CaseProsCons
B3LYP (Gaussian/ORCA)6-31+G(d)Ground-state geometry, puckering angle prediction 1.Highly cost-effective; extensive literature precedent.Fails to capture medium-range dispersion; poor for CT excited states.
M06-2X (Gaussian)def2-TZVPThermodynamic properties, conformer energy ranking.Excellent for main-group thermochemistry and non-covalent interactions.More computationally demanding; grid-sensitivity issues.
CAM-B3LYP (Gaussian)6-311++G(d,p)TD-DFT (UV-Vis, Fluorescence, Phosphorescence) 3.Corrects asymptotic behavior for charge-transfer states.Overestimates vertical excitation energies for local excitations.
PBE0-D3 (ORCA)def2-SVPRapid screening of large phenoxathiin macrocycles 5.D3 dispersion correction accurately models π−π stacking.Requires larger basis sets for accurate NMR shielding tensors.
Step-by-Step Self-Validating Computational Protocol

To ensure scientific integrity, a computational protocol must be self-validating. This means every optimized structure must be mathematically verified as a true local minimum, and the conformational space must be adequately sampled before electronic properties are extracted.

Step 1: Conformational Sampling Before DFT optimization, utilize a semi-empirical method to explore the conformational landscape. The "butterfly" motion of the phenoxathiin scaffold can lead to multiple local minima 6.

  • Action: Run the Conformer-Rotamer Ensemble Sampling Tool (CREST) using the GFN2-xTB method to generate a relaxed potential energy surface (PES) scan 6.

  • Causality/Validation: Ensures the output ensemble contains the true global minimum rather than a kinetically trapped local conformer.

Step 2: Ground-State Geometry Optimization

  • Action: Select the lowest-energy conformer from Step 1. Optimize the geometry using Gaussian 16 or ORCA 5 at the B3LYP/6-31+G(d) level 1.

  • Causality/Validation: The convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) must all be satisfied. This establishes the baseline geometry for all subsequent electronic property calculations.

Step 3: Frequency Calculation (The Self-Validation Step)

  • Action: Perform a vibrational frequency calculation at the exact same level of theory and basis set used for optimization 4.

  • Causality/Validation: Check for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state; you must displace the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Electronic Structure & Excited State Analysis

  • Action: Extract the HOMO and LUMO energies from the optimized checkpoint file. To simulate the UV-Vis spectrum, run a TD-DFT calculation solving for the first 20 singlet and triplet roots using CAM-B3LYP/6-311++G(d,p) 3.

  • Causality/Validation: Apply a solvent model (e.g., CPCM or SMD) matching your experimental UV-Vis conditions to ensure the solvatochromic shifts are accurately captured and directly comparable to bench data.

G Start Input 3D Structure (Phenoxathiin) Conformers Conformational Sampling (CREST / xTB) Start->Conformers Opt Geometry Optimization (DFT: B3LYP or M06-2X) Conformers->Opt Lowest E Conformer Freq Frequency Calculation (Thermodynamics & Minima Check) Opt->Freq TDDFT Excited State Analysis (TD-DFT: CAM-B3LYP) Freq->TDDFT No Imaginary Freq Output Electronic Properties (HOMO/LUMO, UV-Vis, E_ox) TDDFT->Output

Self-validating computational workflow for phenoxathiin electronic structure analysis.

References
  • Gad El-karim, I. (2013). Quantum mechanical study of substituted phenoxathiin II: A study of the structure of phenoxathiin diazonium compounds. Bulletin of the Chemical Society of Japan. ResearchGate. 1

  • Calculation of Thermodynamic Properties of Polychlorinated Phenoxathiins. Journal of Chemical & Engineering Data. ACS Publications. 4

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. 3

  • Heteroatom-bridged molecular belts as containers. ResearchGate. 2

  • Distal Scaffold Flexibility Modulates Eyring Activation Parameters in Re(I) Substitution Reactions: A Case for Dynamics as the “Thematic Third Coordination Sphere”. Journal of the American Chemical Society. 6

  • The Synthesis, Structural Characterization, and DFT Calculation of a New Binuclear Gd(III) Complex with 4-Aacetylphenoxyacetic Acid and 1,10-Phenanthroline Ligands and Its Roles in Catalytic Activity. MDPI. 5

Sources

Comparative

evaluating the performance of organic vs. metal-based photocatalysts

The Application Scientist's Guide to Photocatalyst Selection: Organic vs. Transition Metal Complexes Introduction & Mechanistic Causality Visible-light photoredox catalysis has fundamentally transformed organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist's Guide to Photocatalyst Selection: Organic vs. Transition Metal Complexes

Introduction & Mechanistic Causality

Visible-light photoredox catalysis has fundamentally transformed organic synthesis by enabling single-electron transfer (SET) processes under exceptionally mild conditions[1]. Historically, polypyridyl complexes of ruthenium (Ru) and iridium (Ir) have dominated this space. Their success is rooted in their highly predictable photophysics—specifically, their long-lived triplet excited states and tunable redox potentials[2]. However, the low earth-abundance, high cost, and potential toxicity of these transition metals pose significant barriers to industrial-scale manufacturing[2].

In response, organic photoredox catalysts (organophotocatalysts) such as acridinium salts, eosin Y, and phenothiazines have emerged as highly sustainable alternatives[3]. This guide provides a rigorous, data-driven framework for evaluating and selecting between metal-based and organic photocatalysts, focusing on thermodynamic capabilities, kinetic lifetimes, and experimental validation.

Mechanistic Fundamentals & The Photoredox Cycle

Regardless of the catalyst class, the fundamental self-validating system of photoredox catalysis relies on the absorption of visible light to generate an excited state (PC*). This excited state acts as both a stronger oxidant and a stronger reductant than the ground state[1].

PhotoredoxCycle PC Ground State PC PC_star Excited State PC* PC->PC_star hν (Excitation) PC_rad Radical Ion PC•± PC_star->PC_rad SET (Quenching) Substrate Substrate PC_star->Substrate Energy Transfer PC_rad->PC Regeneration PC_rad->Substrate Electron Transfer Product Product Substrate->Product Redox Reaction

General photoredox catalytic cycle illustrating SET and catalyst regeneration pathways.

The causality behind catalyst selection lies in the competition between the kinetic lifetime of PC* and the rate of SET to the substrate. Transition metal complexes typically undergo rapid intersystem crossing (ISC) to form long-lived triplet states (often >1000 ns), providing ample time for bimolecular collisions[4]. Conversely, many organic dyes operate from shorter-lived singlet states (e.g., ~14 ns for Acr+-Mes), which necessitates higher substrate concentrations or highly efficient charge-separated states to achieve comparable turnover[5].

Comparative Performance Metrics

To objectively benchmark these catalysts, we must evaluate their thermodynamic driving force (redox potentials) alongside their kinetic stability.

Catalyst ClassRepresentative CatalystExcited State Redox Potential (vs SCE)Excited-State LifetimeSustainability & Cost Profile
Transition Metal [Ru(bpy)3]2++0.77 V (II/I)~1100 nsLow Abundance / High Cost
Transition Metal fac-Ir(ppy)3-1.73 V (IV/III)~1900 nsLow Abundance / High Cost
Organic Dye Acr+-Mes (Acridinium)+2.06 V (I/0)~14 ns (Singlet)High Abundance / Low Cost
Organic Dye Eosin Y (Xanthene)+0.83 V (I/0)~24 µs (Triplet)High Abundance / Low Cost

Data Synthesis: While Ir(ppy)3 is an exceptional photoreductant (-1.73 V)[4], acridinium salts like Acr+-Mes serve as incredibly potent photooxidants (+2.06 V), capable of oxidizing substrates that are entirely inert to standard Ru or Ir complexes[6]. The trade-off for organic dyes is often their susceptibility to photobleaching over extended irradiation times, whereas metal complexes exhibit superior photostability.

Experimental Protocols for Catalyst Evaluation

To ensure scientific integrity, any newly proposed photocatalytic methodology must be validated through rigorous, self-validating experimental protocols.

Protocol 1: Stern-Volmer Fluorescence Quenching Analysis

Purpose: To empirically prove that the photocatalyst engages in SET with the target substrate rather than undergoing non-productive decay or energy transfer[1]. Causality: If the substrate dynamically quenches the excited state of the catalyst, the emission intensity will decrease linearly as a function of substrate concentration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10 µM stock solution of the selected photocatalyst (e.g., Ru(bpy)3(PF6)2 or Acr+-Mes) in a spectrochemical-grade solvent (e.g., anhydrous acetonitrile).

  • Quencher Titration: Prepare five separate vials containing the 10 µM catalyst solution. Add the target substrate (quencher) to achieve final concentrations of 0 mM, 2 mM, 4 mM, 6 mM, and 8 mM.

  • Degassing (Critical Step): Subject all samples to three rigorous freeze-pump-thaw cycles. Causality: Dissolved molecular oxygen is a potent triplet quencher and will artificially suppress the emission of metal complexes, leading to false-positive quenching data.

  • Spectroscopic Measurement: Excite the samples at the catalyst's absorption maximum (e.g., 450 nm for Ru complexes) and record the emission spectra.

  • Data Analysis: Plot I0​/I (ratio of emission intensity without quencher to intensity with quencher) against the quencher concentration [Q] . A linear correlation validates the SET pathway.

Protocol 2: Benchmarking Catalytic Efficiency via Decarboxylative Radical Addition

Purpose: To compare the turnover number (TON) and functional group tolerance of an organic vs. metal-based catalyst using a standardized model reaction[7].

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, add N-Boc-proline (1.0 equiv), dimethyl maleate (1.5 equiv), and the base (e.g., K2HPO4, 2.0 equiv) to a dried vial.

  • Catalyst Loading: Add 1.0 mol% of the chosen photocatalyst (Ir-complex or Acridinium salt).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF (0.1 M concentration). Seal the vial with a PTFE septum cap.

  • Irradiation: Remove the vial from the glovebox and irradiate using a 450 nm blue LED array. Maintain the reaction at 25 °C using a cooling fan. Causality: Temperature control ensures that the observed reactivity is strictly photochemical, not thermal.

  • Self-Validating Controls: Simultaneously run a "dark control" (vial wrapped in aluminum foil) and a "no-catalyst control". Both must yield 0% product to confirm the photoredox dependency.

  • Workup and Analysis: After 12 hours, quench the reaction with water, extract with ethyl acetate, and determine the yield via 1H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Workflow Prep Reaction Setup (Degassing) Irrad LED Irradiation (Specific λ) Prep->Irrad Quench Reaction Quenching & Workup Irrad->Quench Analyze Yield & Selectivity (NMR/LC-MS) Quench->Analyze

Standardized experimental workflow for benchmarking photocatalytic performance.

Conclusion

The choice between organic and transition metal photocatalysts is not binary; it is dictated by the specific thermodynamic and kinetic demands of the target transformation. Transition metal complexes remain the gold standard for reactions requiring long excited-state lifetimes and extreme photostability. However, for industrial applications prioritizing sustainability, cost-efficiency, and extreme oxidative power, organic dyes like acridinium salts offer a highly compelling, field-proven alternative.

References

  • Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis | The Journal of Organic Chemistry - ACS Publications. 2

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis | Chemical Reviews - ACS Publications. 1

  • Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications | RSC Publishing. 3

  • Photoredox catalysis | Wikipedia. 4

  • Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis | ResearchGate. 7

  • Photoredox catalysis of acridinium and quinolinium ion derivatives | Ewha Womans University. 5

  • Photocatalysis | Gianetti Group. 6

Sources

Validation

Phenoxathiin Cation Radical Chemistry: A Comparative Guide to Redox Mediators in Synthesis and Energy Storage

Introduction: The Electronic Asymmetry of Phenoxathiin Phenoxathiin (PTX) is a unique heterocyclic compound featuring both sulfur and oxygen atoms in its central ring. When oxidized by one electron, it forms a highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Electronic Asymmetry of Phenoxathiin

Phenoxathiin (PTX) is a unique heterocyclic compound featuring both sulfur and oxygen atoms in its central ring. When oxidized by one electron, it forms a highly reactive yet isolable cation radical (PO•+). Historically, symmetrical mediators like thianthrene (TT) and phenothiazine (PTZ) have dominated the landscape of organic redox chemistry. However, the structural asymmetry introduced by the oxygen atom in PTX fundamentally alters its spin density distribution and redox potential[1].

As a Senior Application Scientist, selecting the correct redox mediator requires understanding the causality behind these electronic differences. This guide objectively compares PTX against its alternatives, focusing on its superior stereospecificity in organic synthesis[2] and its emerging, highly efficient role as a high-voltage redox mediator in next-generation Li-CO₂ batteries[3].

Mechanistic Superiority in Stereospecific Alkene Functionalization

When utilizing cation radicals for the functionalization of alkenes, controlling the product distribution (monoadducts vs. bisadducts) and stereochemistry is a persistent challenge. The thianthrene cation radical (Th•+) typically yields a complex mixture of mono- and bisadducts because it reacts via an open cation radical intermediate, allowing for bond rotation and non-specific additions[2].

In stark contrast, the phenoxathiin cation radical (PO•+) exhibits strict stereospecificity. The reaction of PO•+ with acyclic and cyclic alkenes exclusively yields 1,2-bis(5-phenoxathiiniumyl)alkane adducts[2].

The Causality of Stereospecificity: The specific spin localization on the sulfur atom of PTX facilitates the concerted-like formation of a rigid episulfonium cation radical intermediate. This bridged intermediate prevents carbon-carbon bond rotation. When the second PO•+ equivalent attacks, it is sterically forced to approach from the anti-face, yielding a strict trans-1,2-diaxial configuration[2].

Quantitative Comparison: Product Distributions

The table below summarizes the product distributions when reacting different cation radicals with standard alkene substrates.

Alkene SubstrateRedox MediatorMonoadduct YieldBisadduct YieldStereochemical Configuration
Cyclohexene Thianthrene (Th•+)~0%Hightrans-1,2-bisadduct
Cyclohexene Phenoxathiin (PO•+)0% High trans-1,2-diaxial
Cyclooctene Thianthrene (Th•+)High0%cis-monoadduct
Cyclooctene Phenoxathiin (PO•+)0% High trans-1,2-diaxial
trans-2-butene Thianthrene (Th•+)MixedMixedthreo mono / erythro bis
trans-2-butene Phenoxathiin (PO•+)0% High erythro bisadduct
Experimental Protocol: Synthesis of PO•+ClO₄⁻ and Alkene Addition

Note: This protocol is designed as a self-validating system. The visual color changes and NMR validations ensure the integrity of the intermediate states.

  • Reagent Preparation: Dissolve 1.10 g (5.49 mmol) of pure phenoxathiin in 70 mL of anhydrous carbon tetrachloride (CCl₄) under an inert argon atmosphere[4].

  • Cation Radical Generation: Prepare an oxidation mixture of 0.50 mL of 72% perchloric acid (HClO₄) in 20 mL of acetic anhydride. Caution: Perchlorates are potentially explosive; use a blast shield and strictly control temperatures.[4]

  • Oxidation: Dropwise add the oxidation mixture to the PTX solution at 0°C. Stir overnight at room temperature.

    • Self-Validation Check: The solution will transition to an intense, dark color, indicating the formation of the PO•+ radical[5].

  • Isolation: Filter the resulting crystalline phenoxathiin cation radical perchlorate (PO•+ClO₄⁻) under a stream of dry argon, wash with cold CCl₄, and dry in vacuo[4].

  • Alkene Addition: Dissolve the isolated PO•+ClO₄⁻ in anhydrous acetonitrile (MeCN) and introduce 0.5 equivalents of the target alkene (e.g., cyclopentene) at -15°C[2].

  • Validation: Monitor the reaction via ¹H NMR. The disappearance of the alkene vinyl protons and the emergence of highly shielded diaxial protons confirm the stereospecific formation of the bisadduct[2].

AlkeneAddition Alkene Alkene Substrate PO_rad Phenoxathiin Cation Radical (PO•+) [Stereospecific Pathway] Alkene->PO_rad Oxidation by PO•+ TT_rad Thianthrene Cation Radical (Th•+) [Mixed Pathway] Alkene->TT_rad Oxidation by Th•+ Episulfonium Episulfonium Cation Radical (Stereoretentive Intermediate) PO_rad->Episulfonium Addition OpenCation Open Cation Radical (Non-specific Intermediate) TT_rad->OpenCation Addition Bisadduct 1,2-Bisadduct (Diaxial Configuration) Episulfonium->Bisadduct +PO•+ (Stereospecific) Monoadduct Monoadduct + Bisadduct (Mixed Products) OpenCation->Monoadduct +Th•+ / Rearrangement

Mechanistic pathway comparing stereospecific PO•+ addition vs mixed Th•+ addition to alkenes.

High-Voltage Redox Mediation in Li-CO₂ Batteries

Li-CO₂ batteries offer massive theoretical energy densities, but their practical application is bottlenecked by the insulating nature of the discharge product, lithium carbonate (Li₂CO₃). During the charging phase, decomposing solid Li₂CO₃ requires severe overpotentials (>4.5 V), leading to rapid electrolyte degradation and cell failure[3].

Soluble redox mediators (RMs) act as electrochemical shuttles to oxidize Li₂CO₃ chemically. While mediators like Ru(acac)₃ or TEMPO have been explored, their redox potentials (~3.5–3.6 V) are often mismatched with the high thermodynamic barrier of Li₂CO₃ decomposition. PTX, however, possesses an optimal redox potential of ~4.1 V vs Li/Li+[1][3].

The Causality of Mediation: When PTX is oxidized at the cathode to PTX•+, it diffuses to the insulating Li₂CO₃ and chemically oxidizes it, decomposing it into CO₂ and Li⁺ while regenerating PTX[3]. Crucially, this specific high-voltage mediation pathway generates singlet oxygen (¹O₂) as a byproduct of the Li₂CO₃ oxidation. The detection of ¹O₂ serves as a self-validating mechanistic marker, proving that the chemical oxidation route is actively bypassing the sluggish solid-state electrochemical decomposition[3].

Quantitative Comparison: Electrochemical Performance
Redox MediatorRedox Potential (vs Li/Li⁺)Charge Overpotential ReductionSinglet O₂ GenerationChemical Stability
None (Baseline) N/ANone (>4.5V charge plateau)NoPoor (Electrolyte degrades)
Phenoxathiin (PTX) ~4.1 V High (~3.9V charge plateau) Yes High
Ru(acac)₃ ~3.5 VModerateNoModerate (Shuttle effect)
TEMPO ~3.6 VModerateNoModerate
Experimental Protocol: Electrochemical Testing of PTX-Mediated Li-CO₂ Cells
  • Electrolyte Preparation: Prepare a standard 1 M LiTFSI in tetraethylene glycol dimethyl ether (TEGDME) electrolyte. Add 50 mM of Phenoxathiin (PTX) to act as the redox mediator[3].

  • Baseline Validation (CV): Before assembling the full cell, run Cyclic Voltammetry (CV) on the electrolyte using a glassy carbon working electrode.

    • Self-Validation Check: You must observe a highly reversible redox couple at ~4.1 V vs Li/Li⁺. If the return reduction peak is absent, the PTX•+ radical is degrading due to impurities (e.g., water)[1].

  • Cell Assembly: Assemble a CR2032 coin cell using a lithium metal anode, a glass fiber separator soaked in the PTX-electrolyte, and a porous carbon cathode (e.g., CNT paper).

  • Discharge/Charge Cycling: Purge the testing chamber with pure CO₂. Discharge the cell at a current density of 100 mA/g to form Li₂CO₃. Subsequently, charge the cell.

  • Validation: The charging curve should exhibit a flat voltage plateau at exactly the redox potential of PTX (~3.9 - 4.1 V), confirming that the PTX•+ radical is successfully mediating the decomposition of Li₂CO₃[3].

BatteryMediation Cathode Cathode Surface (High Voltage) PTX_rad PTX•+ Cation Radical (Active Oxidant) Cathode->PTX_rad Generates PTX Phenoxathiin (PTX) Redox Mediator PTX->Cathode -e⁻ (Electrochemical Oxidation) Li2CO3 Li2CO3 (Solid Insulator) Discharge Product PTX_rad->Li2CO3 Diffuses & Oxidizes Li2CO3->PTX Reduces back to (Regeneration) Decomp CO2 ↑ + Li+ + Singlet O2 (Decomposition Products) Li2CO3->Decomp Chemical Decomposition

Electrochemical redox mediation cycle of PTX decomposing Li2CO3 in Li-CO2 batteries.

References

  • ISOLATION OF PHENOXATHIIN CATION RADICAL PERCHLORATE AND raE STUDY OF ITS CHEMISTRY Source: tdl.org URL:[Link]

  • Adducts of Phenoxathiin and Thianthrene Cation Radicals with Alkenes and Cycloalkenes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Redox Mediator-Enhanced Performance and Generation of Singlet Oxygen in Li–CO₂ Batteries Source: ACS Applied Materials & Interfaces - ACS Publications URL:[Link]

  • Nonconjugated Redox-Active Polymer Mediators for Rapid Electrocatalytic Charging of Lithium Metal Oxides Source: ACS Applied Energy Materials - ACS Publications URL:[Link]

  • RADICAL AND RADICAL CATION CHEMISTRY OF AZOALKANES AND OXIMES Source: tdl.org URL:[Link]

Sources

Comparative

The Diphenyl Ether Scaffold: A Privileged Framework in Modern Drug Discovery

A Comparative Guide for Researchers and Drug Development Professionals The diphenyl ether (DPE) moiety, characterized by two phenyl rings linked by an oxygen atom, has emerged as a "privileged scaffold" in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Drug Development Professionals

The diphenyl ether (DPE) moiety, characterized by two phenyl rings linked by an oxygen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of structural rigidity and conformational flexibility allows it to interact with a wide array of biological targets with high affinity and specificity. This guide provides an in-depth, comparative analysis of the therapeutic potential of diphenyl ether scaffolds across key disease areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Allure of a Privileged Scaffold

Privileged scaffolds are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The diphenyl ether motif exemplifies this concept, offering several advantageous physicochemical properties:

  • Metabolic Stability: The ether linkage is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.

  • Tunable Conformation: The torsional angle of the ether bond can be modulated by substituents on the phenyl rings, allowing for precise three-dimensional positioning to optimize target engagement.

  • Lipophilicity and Permeability: The scaffold provides a balance of lipophilicity that often facilitates cell membrane penetration.[1]

cluster_0 Privileged Scaffold Concept Scaffold Diphenyl Ether Core Target_A Kinase Scaffold->Target_A Binds to Target A Target_B Enzyme (e.g., FabI) Scaffold->Target_B Binds to Target B Target_C Receptor Scaffold->Target_C Binds to Target C Target_D Ion Channel Scaffold->Target_D Binds to Target D

Caption: A privileged scaffold, like the diphenyl ether, can interact with multiple, diverse biological targets.

Comparative Analysis of Therapeutic Applications

Anticancer Agents: Targeting Uncontrolled Proliferation

The diphenyl ether scaffold is a cornerstone of many targeted cancer therapies, most notably in the class of kinase inhibitors.

Mechanism of Action: Many diphenyl ether-based anticancer agents function as multi-kinase inhibitors, simultaneously targeting several signaling pathways crucial for tumor growth, angiogenesis (the formation of new blood vessels), and survival.[1][2] A prime example is the inhibition of the RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers.[2][3]

Case Study: Sorafenib (Nexavar®)

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[2][4] Its diphenyl ether core is crucial for its ability to bind to the ATP-binding pocket of several kinases.

  • Primary Targets: RAF-1, B-RAF, VEGFR-2, PDGFR-β, c-KIT, and FLT3.[1][2]

  • Therapeutic Effect: By inhibiting these kinases, sorafenib effectively blocks tumor cell proliferation and angiogenesis.[2][4]

RTK RTK (VEGFR, PDGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->Raf Inhibits

Caption: Sorafenib inhibits the Raf/MEK/ERK pathway and receptor tyrosine kinases (RTKs).

Comparative Performance and Alternatives:

Compound/ScaffoldTarget(s)IC₅₀ (B-RAF)Therapeutic AreaKey Advantages/Disadvantages
Sorafenib (Diphenyl Ether) Multi-kinase (RAF, VEGFR, PDGFR)6 nMRenal, Liver, Thyroid CancerBroad-spectrum activity; potential for off-target effects.
Vemurafenib (Pyrrolo[2,3-b]pyridine) B-RAF V600E31 nMMelanomaHighly selective for B-RAF V600E mutant; resistance can develop.
Dabrafenib (Thiazole) B-RAF V600E0.8 nMMelanomaPotent and selective; often used in combination with a MEK inhibitor.

Data compiled from multiple sources.

The diphenyl ether scaffold in sorafenib allows for a broader inhibitory profile compared to more targeted agents like vemurafenib. While this can be advantageous in certain contexts, it also presents challenges in managing off-target toxicities. Alternative heterocyclic scaffolds, such as the pyrrolopyridine in vemurafenib, have been engineered for greater selectivity.[5]

Antibacterial Agents: Disrupting Essential Bacterial Processes

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Diphenyl ethers have a long history in this area, with triclosan being a well-known example. More recently, this scaffold has been exploited to develop potent and specific inhibitors of essential bacterial enzymes.

Mechanism of Action: A key target for diphenyl ether-based antibacterials is the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis type II (FASII) pathway.[6][7][8] Inhibition of FabI disrupts the bacterial cell membrane, leading to bacteriostatic or bactericidal effects.[9][10]

Case Study: Triclosan and Novel FabI Inhibitors

Triclosan is a broad-spectrum antimicrobial agent that has been used in a variety of consumer products.[9][10] While effective, its widespread use has raised concerns about the development of bacterial resistance.[11] This has spurred the development of novel diphenyl ether-based FabI inhibitors with improved potency and pharmacokinetic properties.

Comparative Performance of Diphenyl Ether-Based FabI Inhibitors:

CompoundTarget OrganismMIC (μg/mL)Key Features
Triclosan S. aureus0.03-0.06Broad-spectrum; resistance concerns.[12]
PT52 B. pseudomallei< 1Efficacious in an ex vivo model.[7]
PT68 B. pseudomallei< 1Demonstrated efficacy in a murine infection model.[7]

MIC = Minimum Inhibitory Concentration

Research has shown that substitutions on the diphenyl ether scaffold can significantly impact antibacterial activity and target specificity.[7] For instance, certain substitutions can enhance binding to the FabI active site and overcome existing resistance mechanisms.

Alternatives to the Diphenyl Ether Scaffold:

While diphenyl ethers are potent FabI inhibitors, other scaffolds are also being explored. These include pyridones and various heterocyclic structures that can also fit into the FabI active site and disrupt its function.[8]

Anti-inflammatory Agents: Modulating the Inflammatory Cascade

Diphenyl ethers have also been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[13][14] Some diphenyl ether-based NSAIDs exhibit preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[13][15]

Case Study: Nimesulide

Nimesulide is a preferential COX-2 inhibitor with anti-inflammatory, analgesic, and antipyretic properties.[13][14][15] Its diphenyl ether structure contributes to its selective binding to the COX-2 active site. Beyond COX-2 inhibition, nimesulide has a multifactorial mechanism of action, including the inhibition of histamine release and the scavenging of reactive oxygen species.[16][17]

Comparative Selectivity of NSAIDs:

DrugScaffold ClassCOX-2 Selectivity Ratio (IC₅₀ COX-1 / IC₅₀ COX-2)
Nimesulide Sulfonanilide (contains DPE-like structure)>10
Celecoxib Pyrazole>100
Ibuprofen Propionic Acid~0.1 (COX-1 selective)

Data is illustrative and can vary based on the assay system.

The preferential inhibition of COX-2 by nimesulide is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen.[16]

Experimental Protocols

Protocol 1: B-Raf Kinase Inhibition Assay (Luminescent)

This protocol is adapted from the ADP-Glo™ Kinase Assay and is a common method for determining the potency of kinase inhibitors.[18]

Materials:

  • Recombinant B-Raf enzyme

  • MEK1 (substrate)

  • ATP

  • Diphenyl ether test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the diphenyl ether test compounds in the assay buffer.

  • In a 96-well plate, add the B-Raf enzyme, the MEK1 substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.[18]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This is a standard method for determining the in vitro antibacterial activity of a compound.[19][20][21]

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Diphenyl ether test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.[21]

  • Prepare serial two-fold dilutions of the diphenyl ether test compounds in CAMHB in a 96-well plate.

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-24 hours.[21]

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[21]

  • Optionally, measure the optical density (OD₆₀₀) of each well using a plate reader to quantify bacterial growth.

Start Start: Compound Library (Diphenyl Ethers) Assay Primary Screening (e.g., Kinase or MIC Assay) Start->Assay Hit Hit Identification (Compounds with desired activity) Assay->Hit Assay->Hit Inactive SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Active Lead Lead Optimization (Improve potency, selectivity, ADME) SAR->Lead Preclinical Preclinical Development (In vivo efficacy and safety) Lead->Preclinical End Clinical Candidate Preclinical->End

Caption: A general experimental workflow for the discovery and development of diphenyl ether-based drugs.

Conclusion and Future Perspectives

The diphenyl ether scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a wide range of therapeutic agents. Its favorable physicochemical properties and synthetic tractability have cemented its status as a privileged scaffold in drug discovery. The successful examples of sorafenib, triclosan, and nimesulide underscore the broad therapeutic potential of this chemical class.

Future research in this area will likely focus on:

  • Scaffold Hopping and Bioisosteric Replacement: Exploring alternative heterocyclic scaffolds to fine-tune pharmacological properties and navigate existing intellectual property.[22]

  • Targeted Drug Delivery: Conjugating diphenyl ether-based drugs to targeting moieties to enhance their delivery to specific tissues or cells and reduce off-target effects.

  • Overcoming Resistance: Designing next-generation diphenyl ether derivatives that can overcome acquired resistance mechanisms to existing therapies.

By leveraging the insights gained from decades of research and employing modern drug design strategies, the diphenyl ether scaffold will undoubtedly continue to be a valuable tool in the development of novel and effective medicines.

References

  • Rainsford, K. D. (2000). Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities. Expert Opinion on Pharmacotherapy, 1(2), 277-286.
  • Liu, L., et al. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer Research, 66(24), 11851-11858.
  • Patsnap Synapse. (2024, July 17).
  • AACR Journals. (2006, December 18).
  • Patsnap Synapse. (2024, July 17).
  • Freundlich, J. S., et al. (2008). Inhibitors of FabI, an Enzyme Drug Target in the Bacterial Fatty Acid Biosynthesis Pathway. Accounts of Chemical Research, 41(1), 4-12.
  • The Journal of the Association of Physicians of India. (2025, February 1). Nimesulide: Critical Appraisal of Safety and Efficacy in Acute Pain.
  • Wikipedia. (n.d.). Triclosan.
  • Xu, X., et al. (2004). Mechanism and Inhibition of saFabI, the Enoyl Reductase from Staphylococcus aureus. Biochemistry, 43(15), 4435-4443.
  • Hielscher Ultrasonics. (n.d.).
  • Liv Hospital. (2026, March 31).
  • NIH National Center for Biotechnology Information. (n.d.). Triclosan: An Update on Biochemical and Molecular Mechanisms.
  • ResearchGate. (n.d.). Sorafenib inhibits RAF/MEK/ERK signaling in PLC/PRF/5 (A) and HepG2 (B)...
  • Lu, S., et al. (2015). Substituted Diphenyl Ethers as a Novel Chemotherapeutic Platform against Burkholderia pseudomallei. Antimicrobial Agents and Chemotherapy, 59(11), 6985-6993.
  • Bio-protocol. (2015, October 15).
  • Benchchem. (n.d.). The Unraveling of a Preferential COX-2 Inhibitor: A Technical History of Nimesulide's Therapeutic Discovery.
  • ACS Publications. (2008, January 15).
  • European Commission. (n.d.). Triclosan and Antibiotics resistance.
  • Bio-protocol. (2014, December 5). Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii.
  • Rainsford, K. D. (2000). Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities. Expert Opinion on Pharmacotherapy, 1(2), 277-286.
  • Wang, Y., et al. (2016). Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells. Oncology Letters, 12(4), 2717-2721.
  • Russell, A. D. (2004). Whither triclosan?. Journal of Antimicrobial Chemotherapy, 53(5), 693-695.
  • TIET Digital Repository. (n.d.). Synthesis and Antibacterial Activity of Diphenyl Ethers/Amines.
  • protocols.io. (n.d.).
  • NIH National Center for Biotechnology Information. (2024, November 7).
  • Benchchem. (n.d.). An In-Depth Technical Guide to B-Raf IN 8: Chemical Structure, Properties, and Experimental Protocols.
  • BPS Bioscience. (n.d.). c-RAF (Y340D, Y341D) Kinase Assay Kit.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF.
  • NIH National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2025, February 13). Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators: Structure-Activity Relationship, Cryo-EM Complex Structures, and In Vivo Animal Studies.
  • PubMed. (n.d.). Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review.
  • eLife. (2016, February 16).
  • ResearchGate. (n.d.). The diphenyl ether ester compound inhibits the inhibitory activity of....
  • Pharmacy Concepts. (n.d.). Chapter 11: Antiviral Agents.
  • MDPI. (2025, November 15). Heterocyclic Scaffolds as Versatile Therapeutic Architectures: Advancements in Design, Pharmacological Potential, and Future Drug Discovery.
  • ResearchGate. (2026, February 25). Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators: Structure-Activity Relationship, Cryo-EM Complex Structures, and In Vivo Animal Studies | Request PDF.
  • ACS Publications. (2020, August 11). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
  • Benchchem. (n.d.). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry.
  • MDPI. (2024, December 23). Chemical and Biological Investigations of Antiviral Agents Against Plant Viruses Conducted in China in the 21st Century.
  • NIH National Center for Biotechnology Information. (n.d.). Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides.
  • Frontiers. (n.d.). Drug Design Strategies for the Treatment of Viral Disease.
  • RSC Publishing. (2019, October 9).

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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